Dimezone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215239. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-1-phenylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-13(12-10(11)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSJAWHHGDPBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(NC1=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051940 | |
| Record name | 4,4-Dimethyl-1-phenyl-3-pyrazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2654-58-2 | |
| Record name | 1-Phenyl-4,4-dimethyl-3-pyrazolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2654-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimezone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002654582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimezone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyrazolidinone, 4,4-dimethyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4-Dimethyl-1-phenyl-3-pyrazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyl-1-phenyl-3-pyrazolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I86O3K6LPN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Abrogated Neuroprotectant: A Technical Guide to the Multifaceted Mechanism of Action of Dimebon (Latrepirdine)
An important clarification on the subject of this guide: The query "Dimezone" is ambiguous and corresponds to several distinct chemical entities. This technical guide focuses on Dimebon (latrepirdine) , an investigational drug that garnered significant interest for neurodegenerative diseases. This focus is based on the scientific and clinical research context of the query. It is crucial to note that while Dimebon showed initial promise in early-stage clinical trials for Alzheimer's and Huntington's diseases, it ultimately failed to demonstrate efficacy in larger Phase 3 trials, leading to the discontinuation of its development for these indications. This guide serves as a detailed overview of the preclinical evidence and the proposed mechanisms of action that underpinned its initial investigation.
Introduction: The Rise and Fall of a Pleiotropic Drug Candidate
Dimebon (latrepirdine) was initially developed in Russia as a non-selective antihistamine and has been in clinical use there since 1983.[1] In the early 1990s, it was repurposed for the potential treatment of neurodegenerative disorders following the discovery of its neuroprotective properties.[2] Preclinical and early clinical studies suggested a complex and multifaceted mechanism of action, distinct from existing treatments for Alzheimer's disease.[3] These promising early results, however, did not translate into clinical success in pivotal Phase 3 trials.[2][4] Understanding the proposed mechanisms of action remains critical for the broader field of neurodegenerative drug development. This guide provides a technical deep-dive into the preclinical pharmacology of Dimebon, focusing on its effects on mitochondrial function, glutamatergic signaling, calcium homeostasis, and its activity at various neurotransmitter receptors.
Modulation of Mitochondrial Function
One of the most investigated mechanisms of Dimebon's neuroprotective effects is its ability to enhance mitochondrial function, particularly under conditions of cellular stress.[5] Mitochondrial dysfunction is a key pathological feature of many neurodegenerative diseases, leading to energy deficits, oxidative stress, and apoptosis.[6]
Proposed Mechanism
Dimebon has been shown to improve several parameters of mitochondrial health. At nanomolar concentrations, it increased mitochondrial membrane potential (ΔΨm), cellular ATP levels, and the activity of succinate dehydrogenase (Complex II of the electron transport chain).[5] Under stress conditions, such as elevated intracellular calcium, Dimebon-treated neurons were more resistant to the loss of ΔΨm.[5] It has also been suggested that Dimebon can inhibit the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade, making mitochondria more resilient to pathological insults like those induced by β-amyloid.[3][7] Furthermore, in cellular models of Alzheimer's disease, Dimebon was found to restore mitochondrial morphology and the activity of respiratory chain complexes.[6]
Quantitative Data: Mitochondrial Effects
| Parameter | Effect of Dimebon | Cell Type/System | Concentration | Reference |
| Succinate Dehydrogenase Activity | Increased | Primary mouse cortical neurons, SH-SY5Y cells | nM concentrations | [5] |
| Mitochondrial Membrane Potential (ΔΨm) | Increased | Primary mouse cortical neurons, SH-SY5Y cells | nM concentrations | [5] |
| Cellular ATP Levels | Increased | Primary mouse cortical neurons, SH-SY5Y cells | nM concentrations | [5] |
| Resistance to Ca2+-induced ΔΨm loss | Increased | Primary mouse cortical neurons | nM concentrations | [5] |
| β-amyloid-induced mitochondrial swelling | Reduced | Isolated rat brain mitochondria | Not specified | [7] |
| β-amyloid-induced decrease in Ca2+ retention | Reduced | Isolated rat brain mitochondria | Not specified | [7] |
Experimental Protocols
2.3.1 Assessment of Mitochondrial Respiration
A common method to assess mitochondrial function is high-resolution respirometry. The following is a generalized protocol based on descriptions from studies on Dimebon's effects on mitochondria:
-
Cell Culture: Human Embryonic Kidney (HEK) cells, specifically those with the Swedish mutation in the amyloid precursor protein gene (HEKsw), and control HEK cells are incubated with Dimebon (e.g., 0.1 µM) for 6 hours.[2][4]
-
Respirometry: Oxygen consumption is measured using an Oxygraph-2k.[2][4]
-
Substrate-Uncoupler-Inhibitor Titration: A sequential injection of various substrates and inhibitors is performed to assess different stages of mitochondrial respiration:
-
Complex I-dependent oxidative phosphorylation: Addition of glutamate, malate, and ADP.
-
Complex I and II-dependent oxidative phosphorylation: Subsequent addition of succinate.
-
Maximum capacity of the electron transport system (ETS): Uncoupling with a titratable agent like FCCP.
-
Complex II-dependent ETS: Inhibition of Complex I with rotenone.
-
Complex IV-dependent respiration: Addition of TMPD and ascorbate.[4]
-
-
Data Analysis: Oxygen consumption rates are calculated and compared between Dimebon-treated and untreated cells.
2.3.2 Mitochondrial Membrane Potential (ΔΨm) Assay
-
Cell Culture: Primary mouse cortical neurons or SH-SY5Y cells are cultured and treated with Dimebon at various nanomolar concentrations.
-
Fluorescent Staining: Cells are loaded with a fluorescent dye sensitive to ΔΨm, such as tetramethylrhodamine, ethyl ester (TMRE) or a similar probe.
-
Induction of Stress (optional): To assess protective effects, a stressor like a high concentration of calcium or glutamate can be introduced.
-
Fluorescence Microscopy/Spectrofluorometry: The fluorescence intensity, which is proportional to the ΔΨm, is measured. A decrease in fluorescence indicates mitochondrial depolarization.
-
Data Analysis: Fluorescence intensity is compared between control and Dimebon-treated cells, both under basal and stress conditions.
Visualization
NMDA Receptor Antagonism and Modulation of Glutamatergic Signaling
Dimebon was initially characterized as a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[2] Excitotoxicity, mediated by excessive activation of NMDA receptors, is a common pathway of neuronal damage in neurodegenerative diseases.
Proposed Mechanism
Early studies demonstrated that Dimebon could protect against NMDA-induced seizures in mice and inhibit NMDA-induced currents in cultured cortical neurons.[8][9] This suggested that Dimebon might mitigate the harmful effects of glutamate overstimulation. However, subsequent research revealed that the concentrations of Dimebon required to achieve significant NMDA receptor antagonism were much higher than those measured in the brains of animals at doses that improved cognition.[1] This has led to debate about the physiological relevance of this mechanism for its clinical effects.[4]
Quantitative Data: Effects on NMDA Receptors and Cholinesterases
| Parameter | Value | Species/System | Reference |
| Anti-NMDA activity (in vivo) | EC50 = 42 ± 6 mg/kg i.p. | Mice (NMDA-induced seizures) | [8] |
| NMDA-induced current inhibition | IC50 = 7.7 µM (group 1 neurons)IC50 = 73 µM (group 2 neurons) | Cultured cortical neurons | [9] |
| NMDA receptor affinity | Ki = 105 ± 18 µM | Not specified | [1] |
| NMDA-induced Ca2+ influx | IC50 > 50 µM | Primary neuronal cells | [1] |
| Acetylcholinesterase (AChE) inhibition | IC50 = 42 µM | In vitro | [8] |
| Butyrylcholinesterase (BChE) inhibition | IC50 = 7.9 µM | In vitro | [8] |
Experimental Protocols
3.3.1 In Vivo Assessment of Anti-NMDA Activity
-
Animal Model: Mice are used for this assay.
-
Drug Administration: Dimebon is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizures: A sub-convulsive dose of NMDA is administered to the animals.
-
Observation: The animals are observed for the onset of seizures.
-
Data Analysis: The effective dose of Dimebon required to protect 50% of the animals from seizures (ED50) is calculated.[9]
3.3.2 In Vitro NMDA-induced Current Inhibition
-
Cell Culture: Primary cortical neurons are cultured.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the cultured neurons.
-
NMDA Application: NMDA is applied to the neurons to induce an inward current.
-
Dimebon Application: Dimebon is co-applied with NMDA at various concentrations.
-
Data Analysis: The inhibition of the NMDA-induced current by Dimebon is measured, and the half-maximal inhibitory concentration (IC50) is calculated.[9]
Visualization
Inhibition of Voltage-Gated Calcium Channels
In addition to its effects on NMDA receptors, Dimebon has been shown to inhibit voltage-gated calcium channels (VGCCs).
Proposed Mechanism
Dimebon was found to inhibit L-type voltage-gated Ca2+ channels with an IC50 of 57 µM.[9] In cerebellar granule cells, it inhibited potential-dependent calcium currents by an average of 20%.[10] By reducing calcium influx through these channels, Dimebon could contribute to the stabilization of intracellular calcium levels, a critical factor in neuronal health and survival.
Quantitative Data: Effects on Calcium Channels
| Parameter | Value | Species/System | Reference |
| L-type Ca2+ channel inhibition | IC50 = 57 µM | Isolated rat ileum | [8] |
| Potential-dependent Ca2+ current inhibition | ~20% inhibition | Cerebellar granule cells | [10] |
Experimental Protocols
4.3.1 Calcium Influx Assay
-
Cell Culture: A suitable cell line expressing the calcium channel of interest (e.g., primary neurons or a transfected cell line) is cultured.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 or Fluo-4.
-
Compound Incubation: Cells are pre-incubated with various concentrations of Dimebon.
-
Depolarization: The cells are depolarized, typically by adding a high concentration of potassium chloride (KCl), to open the voltage-gated calcium channels.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the indicator dye using a fluorescence plate reader or microscope.
-
Data Analysis: The inhibitory effect of Dimebon on the depolarization-induced calcium influx is quantified, and an IC50 value is determined.
Visualization
Multi-Receptor Activity: Antihistamine and Antiserotonergic Effects
Given its origins as an antihistamine, Dimebon's activity at histamine receptors is well-established. However, it also interacts with several other neurotransmitter receptors, which may contribute to its overall pharmacological profile.
Proposed Mechanism
Dimebon is a potent H1 histamine receptor antagonist.[4] Additionally, unbiased screening has revealed that it has high affinity for several serotonin (5-HT) receptors, particularly 5-HT6, 5-HT7, and 5-HT2c, as well as α-adrenergic receptors.[4][6] The antagonism of 5-HT6 receptors, in particular, has been investigated as a potential mechanism for cognitive enhancement.[9] Some researchers have argued that these multi-receptor effects, which occur at concentrations more aligned with those observed in clinical studies, are more likely to be responsible for any observed clinical effects than the weaker interactions with NMDA receptors and mitochondria.[4]
Quantitative Data: Receptor Affinities
| Receptor Target | Affinity (Ki) | Reference |
| Histamine H1 | High affinity (specific value not in snippets) | [4] |
| Serotonin 5-HT7 | 7.0 nM | [6] |
| Serotonin 5-HT6 | ~30 nM | [6] |
| Serotonin 5-HT2c | High affinity | Not specified |
| α-Adrenergic receptors | High affinity | Not specified |
Experimental Protocols
5.3.1 Radioligand Binding Assay
-
Tissue/Cell Preparation: Membranes are prepared from brain tissue or cultured cells expressing the receptor of interest.
-
Incubation: The membranes are incubated with a specific radiolabeled ligand for the target receptor and various concentrations of the unlabeled test compound (Dimebon).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The ability of Dimebon to displace the radioligand is used to calculate its binding affinity (Ki) for the receptor.
Visualization
Conclusion
Dimebon (latrepirdine) is a pleiotropic agent with a complex pharmacological profile. Preclinical studies have identified multiple potential mechanisms of action, including the enhancement of mitochondrial function, antagonism of NMDA receptors and voltage-gated calcium channels, and potent inhibition of histamine and serotonin receptors. While the effects on mitochondria and glutamatergic signaling were initially highlighted as key to its neuroprotective potential, there is considerable debate about their relevance at clinically achievable concentrations. The antihistaminergic and antiserotonergic activities may have played a more significant role in the effects observed in early clinical trials.
The ultimate failure of Dimebon in Phase 3 trials underscores the significant challenges in translating preclinical findings into clinically effective therapies for neurodegenerative diseases. It highlights the need for a more profound understanding of the primary drivers of disease pathology and the precise molecular targets that must be engaged to achieve a therapeutic benefit. The story of Dimebon serves as a valuable case study for researchers and drug development professionals, emphasizing the importance of rigorous preclinical validation and a clear understanding of a drug's mechanism of action before embarking on large-scale clinical trials.
References
- 1. Cognition-enhancing properties of Dimebon in a rat novel object recognition task are unlikely to be associated with acetylcholinesterase inhibition or N-methyl-D-aspartate receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimebon | ALZFORUM [alzforum.org]
- 4. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical study of dimebon on β-amyloid-mediated neuropathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]
- 7. Dimebon attenuates the Aβ-induced mitochondrial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihistamine agent Dimebon as a novel neuroprotector and a cognition enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Dimezone: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Dimezone, a significant pyrazolidinone derivative, and its closely related compounds, Phenidone and this compound S. We delve into the historical discovery of these compounds as photographic developing agents, tracing their evolution driven by the need for enhanced stability and performance. This document furnishes a detailed examination of their synthesis pathways, complete with experimental protocols and quantitative data where available. Visual representations of the synthesis workflows are provided through Graphviz diagrams to facilitate a clear understanding of the chemical transformations. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and other fields where pyrazolidinone chemistry is of interest.
Discovery and Evolution
The story of this compound begins with its parent compound, Phenidone (1-phenyl-3-pyrazolidinone). While first synthesized in 1890, its remarkable properties as a photographic developing agent were not recognized until 1940 by Dr. J.D. Kendall of Ilford Limited. This discovery was a significant milestone, offering a less toxic and more potent alternative to the commonly used developing agent, Metol.
The primary limitation of Phenidone was its instability in alkaline solutions, where it is prone to oxidation and ring-opening hydrolysis. This spurred further research to develop more robust derivatives. The first significant advancement was the synthesis of This compound (4,4-dimethyl-1-phenyl-3-pyrazolidinone), which exhibited greater stability in alkaline conditions. Following this, This compound S (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone) was developed, offering even greater stability, making it suitable for use in highly alkaline concentrated developer solutions.[1][2] This progression highlights a classic example of targeted molecular modification to enhance the performance and longevity of a chemical agent.
Synthesis Pathways
The synthesis of this compound and its derivatives primarily revolves around the formation of the pyrazolidinone ring system, followed by substitution at the 4-position.
Synthesis of Phenidone (1-phenyl-3-pyrazolidinone)
The foundational synthesis of Phenidone involves the reaction of phenylhydrazine with an appropriate three-carbon synthon, such as β-chloropropionic acid.[3]
Synthesis of this compound (4,4-dimethyl-1-phenyl-3-pyrazolidinone)
A general method for the synthesis of 4-substituted pyrazolidinones involves the reaction of the dianion of Phenidone or an N-silyl-pyrazolidinone anion with an electrophile. For this compound, this would involve the use of a methylating agent. While a specific, detailed experimental protocol with quantitative yield was not found in the available literature, a plausible synthesis pathway is outlined below.
-
Deprotonation of Phenidone: A solution of Phenidone in a suitable aprotic solvent (e.g., tetrahydrofuran) is treated with a strong base, such as n-butyllithium, at a low temperature to form the dianion.
-
Alkylation: A methylating agent, such as methyl iodide, is added to the solution. The reaction mixture is stirred, allowing for the dimethylation at the 4-position of the pyrazolidinone ring.
-
Quenching and Extraction: The reaction is quenched with a proton source (e.g., water), and the product is extracted using an organic solvent.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield 4,4-dimethyl-1-phenyl-3-pyrazolidinone.
Note: The yield for this specific reaction is not available in the provided search results.
Synthesis of this compound S (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone)
A detailed experimental protocol for the synthesis of this compound S has been reported, providing a clear pathway with a documented yield.
-
Reaction Setup: A mixture of 0.163 kg (1.5 mol) of phenylhydrazine, 0.630 kg (7.5 mol) of sodium bicarbonate, 0.75 L of toluene, 75 mL of water, and 3.0 g (0.013 mol) of benzyl triethylammonium chloride is heated to and maintained at 60° to 70° C.
-
Addition of Reagent: While maintaining the temperature, 0.466 kg (approx. 2.05 mol) of 1-methyl-4-oxo-3,5-dioxa-4-thiocyclohexane carbonyl chloride is added over a period of four hours.
-
Reaction and Workup: The reaction mixture is held at 70° C for 1 hour, after which 1.5 L of water is added. The mixture is then heated to 80° C and held for an additional hour before the lower aqueous phase is decanted.
-
Isolation and Purification: Residual water is removed by azeotropic distillation. 0.120 L of isopropanol is added at 70° C, and crystallization is induced by cooling to 0° to 5° C. The product is isolated by filtration, washed with cold toluene, and dried.
-
Yield: Approximately 0.229 kg (1.11 mol), which corresponds to a 74% theoretical yield of 4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone, is obtained. The product's identity can be confirmed by IR and NMR spectroscopy, with a melting point of 121.8° to 123.3° C.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the synthesis of this compound and its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield | Melting Point (°C) |
| Phenidone | C₉H₁₀N₂O | 162.19 | Not specified | 121 |
| This compound | C₁₁H₁₄N₂O | 190.24 | Not available | 170 |
| This compound S | C₁₁H₁₄N₂O₂ | 206.24 | 74% | 121.8 - 123.3 |
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the synthesis pathways for this compound and this compound S.
References
In-Depth Technical Guide on Early In-Vitro Studies of Dimezone
A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of in-vitro studies for Dimezone (CAS 2654-58-2) and its related compound, this compound S (CAS 13047-13-7), that would be pertinent to a drug development context. The primary application of these compounds has historically been in photographic development, and as such, research into their biological effects at a cellular and molecular level is not extensively documented in accessible literature.
This guide summarizes the limited toxicological information available and highlights the absence of detailed in-vitro experimental data, including quantitative results, detailed protocols, and elucidated signaling pathways, which are critical for a drug development audience.
Chemical Identity
-
This compound:
-
IUPAC Name: 4,4-dimethyl-1-phenylpyrazolidin-3-one
-
CAS Number: 2654-58-2
-
-
This compound S:
-
IUPAC Name: 4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
-
CAS Number: 13047-13-7
-
Summary of Available Toxicological Data
The existing information on the toxicology of this compound and this compound S is primarily derived from regulatory filings and safety data sheets. This data is generally high-level and lacks the detailed mechanistic insights required for a comprehensive in-vitro assessment in a drug development setting.
Table 1: Summary of Toxicological Findings for this compound and this compound S
| Compound | CAS Number | Summary of Toxicological Information |
| This compound | 2654-58-2 | Classified as fatal if swallowed and a skin irritant. |
| This compound S | 13047-13-7 | Animal studies indicate potential for respiratory depression and methemoglobinemia.[1][2] An oral gavage study in rats showed dose-dependent toxic anemia and reduction in spermatogenesis at higher doses.[3] |
In-Vitro Studies and Experimental Protocols
Despite extensive searches of scientific databases, no detailed early in-vitro studies for this compound or this compound S have been identified in the public domain. The core requirements for a technical whitepaper for a research and drug development audience, such as cell viability assays, enzyme inhibition studies, or receptor binding assays, are not available. Consequently, it is not possible to provide structured tables of quantitative data or detailed experimental methodologies as requested.
Signaling Pathways
There is no information available in the reviewed literature regarding the signaling pathways modulated by this compound or this compound S. Understanding the mechanism of action at a molecular level, a critical component of preclinical drug development, remains unelucidated for these compounds.
Conclusion for a Drug Development Audience
The available data on this compound and this compound S is insufficient to support an in-depth technical guide or whitepaper for researchers, scientists, and drug development professionals. The historical application of these compounds in a non-pharmaceutical context has resulted in a lack of publicly accessible research into their in-vitro pharmacology and toxicology. Key information regarding their mechanism of action, effects on cellular pathways, and quantitative biological activity is not available. Therefore, any consideration of these compounds for therapeutic purposes would necessitate foundational in-vitro and in-vivo studies to be conducted.
References
An In-depth Technical Guide on the Role of Phenidone and its Derivatives, Including Dimezone, in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenidone (1-phenyl-3-pyrazolidinone) and its derivatives, such as Dimezone (4,4-dimethyl-1-phenyl-3-pyrazolidone) and this compound S (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone), are pyrazolidinone-based compounds. While this compound and this compound S are primarily recognized for their applications in photographic development and as herbicides, the parent compound, Phenidone, has been identified as a modulator of key cellular signaling pathways, particularly those involved in inflammation. This guide focuses on the known biological activities of Phenidone and infers the potential roles of its derivatives, this compound and this compound S, based on their structural similarities. It is important to note that while Phenidone has been the subject of biomedical research, the direct cellular signaling effects of this compound and this compound S are not extensively documented in publicly available scientific literature. One report does indicate that 4-Methyl-1-phenyl-3-pyrazolidone, a this compound variant, acts through the inhibition of cyclooxygenase enzymes[1].
The primary mechanism of action attributed to Phenidone is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] These enzymes are pivotal in the arachidonic acid cascade, a major pathway in the inflammatory response. By inhibiting both COX and LOX, Phenidone can effectively reduce the production of pro-inflammatory mediators, including prostaglandins and leukotrienes. This dual inhibitory action gives Phenidone and potentially its derivatives a distinct pharmacological profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.
The Arachidonic Acid Signaling Pathway: A Target for Phenidone and its Derivatives
The arachidonic acid signaling pathway is a critical component of the cellular response to inflammatory stimuli. Upon cell activation, phospholipase A2 releases arachidonic acid from the cell membrane. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.
-
The COX Pathway: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins and thromboxanes. These molecules are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.
-
The LOX Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes and lipoxins. Leukotrienes are potent mediators of inflammation and are particularly important in allergic reactions and asthma.
Phenidone's ability to inhibit both of these pathways suggests its potential as a broad-spectrum anti-inflammatory agent. By blocking the production of both prostaglandins and leukotrienes, it can theoretically offer more comprehensive control of the inflammatory response than COX-specific inhibitors.
Quantitative Data: Comparative Inhibitor Specificity
| Inhibitor | Target Enzyme | IC50 Value |
| Phenidone | Cyclooxygenase (COX) | Micromolar range[3] |
| Human 5-Lipoxygenase (5-LOX) | Inactive[3] | |
| Licofelone | COX/5-LOX | Potent dual inhibitor[3] |
| BW 755C | COX/5-LOX | Potent dual inhibitor[3] |
Experimental Protocols: Assessing COX and LOX Inhibition
To evaluate the inhibitory potential of compounds like this compound and its derivatives on COX and LOX enzymes, in vitro enzyme activity assays are essential. The following is a generalized protocol for determining the IC50 of a test compound against COX and LOX.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for COX and LOX enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Purified 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (specific to each enzyme)
-
Detection reagents (e.g., colorimetric or fluorometric probes for prostaglandin or leukotriene production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, enzymes, and substrate at the desired concentrations in the appropriate buffers.
-
Enzyme Inhibition Assay: a. In a 96-well microplate, add the assay buffer, the purified enzyme (COX-1, COX-2, or 5-LOX), and varying concentrations of the test compound. b. Include control wells containing the enzyme and buffer without the inhibitor (100% activity control) and wells with buffer only (background control). c. Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (arachidonic acid) to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at the optimal temperature.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. The detection reagent will react with the product of the enzymatic reaction (e.g., prostaglandins or leukotrienes) to produce a measurable signal (e.g., color or fluorescence).
-
Data Acquisition: Measure the signal in each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background signal from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic curve).
Conclusion
While the role of this compound and this compound S in cellular signaling pathways is not well-established in a biomedical context, their structural relationship to Phenidone provides a strong rationale for investigating their potential as modulators of the arachidonic acid cascade. Phenidone's activity as a dual inhibitor of COX and LOX enzymes highlights a promising avenue for the development of novel anti-inflammatory therapeutics. Further research is warranted to elucidate the specific biological activities of this compound and this compound S and to determine if they share the anti-inflammatory and neuroprotective properties of their parent compound. The experimental protocols outlined in this guide provide a framework for such investigations, which could ultimately expand the therapeutic potential of this class of compounds.
References
The Therapeutic Potential of Latrepirdine (Dimebon): A Technical Guide for Researchers
A Note on Terminology: Initial searches for "Dimezone" in a therapeutic context yield information predominantly related to the chemical "this compound S," a herbicide and photographic developer. It is highly probable that the intended subject of inquiry is Dimebon , the brand name for the drug Latrepirdine . This document will proceed under that assumption, providing an in-depth technical guide on the therapeutic potential of Latrepirdine.
Introduction
Latrepirdine (formerly known as Dimebon) is an investigational drug that was initially developed as an antihistamine in Russia and later repurposed for its potential neuroprotective properties.[1] Extensive research has been conducted to evaluate its therapeutic efficacy in neurodegenerative disorders, primarily Alzheimer's disease and Huntington's disease. This guide synthesizes the key findings from preclinical and clinical studies, detailing its proposed mechanisms of action, experimental methodologies, and quantitative outcomes to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Proposed Mechanisms of Action
The precise mechanism of action of Latrepirdine is not fully elucidated but is believed to be multifactorial, targeting several key pathways implicated in neurodegeneration.[2]
-
Mitochondrial Stabilization: A primary proposed mechanism is the stabilization of mitochondrial function. Latrepirdine has been shown to inhibit the mitochondrial permeability transition pore (mPTP), a channel whose prolonged opening can lead to mitochondrial swelling, cytochrome c release, and subsequent apoptosis.[3][4] By inhibiting mPTP, Latrepirdine is thought to enhance mitochondrial resilience to cellular stressors.
-
Autophagy Induction: Latrepirdine has been demonstrated to stimulate autophagy, the cellular process for clearing damaged organelles and aggregated proteins.[5][6][7] This is thought to occur through the modulation of signaling pathways involving mTOR and ATG5.[5][6] In cellular models, Latrepirdine treatment led to an increase in the expression of autophagy-related genes such as Atg5, Atg12, and Atg16.[8]
-
Receptor Modulation: Latrepirdine interacts with a variety of neurotransmitter receptors, though the clinical significance of these interactions is not fully established. It has been reported to have antagonistic effects on histamine H1, serotonin 5-HT6, and α-adrenergic receptors.[9] Its activity at NMDA and AMPA receptors has also been investigated, but the concentrations required for these effects may be outside the therapeutic range.[10]
Preclinical Research
A substantial body of preclinical research has explored the effects of Latrepirdine in various in vitro and in vivo models of neurodegeneration.
In Vitro Studies
-
Neuroprotection against β-amyloid (Aβ) Toxicity: In primary neuron cultures, Latrepirdine has shown protective effects against Aβ-induced toxicity.[11]
-
Autophagy Induction in Cell Lines: Studies using SH-SY5Y neuroblastoma cells have demonstrated that Latrepirdine treatment leads to a transient increase in the phosphorylation of ERK1/2 and p38 MAP kinases, which corresponds with an upregulation of autophagy-related gene expression.[8]
In Vivo Studies
-
Alzheimer's Disease Mouse Models: In the TgCRND8 mouse model of Alzheimer's disease, which overexpresses a mutant form of the amyloid precursor protein (APP), chronic treatment with Latrepirdine showed a trend towards improved spatial memory function.[12][13] However, this cognitive improvement appeared to be independent of changes in the levels of total or oligomeric Aβ in the brain.[1][12]
-
Huntington's Disease Mouse Models: In a mouse model of Huntington's disease (YAC128), Latrepirdine was found to block NMDA receptor currents in neuronal cell cultures derived from these mice.[14]
-
Synucleinopathy Mouse Models: In a mouse model of γ-synucleinopathy, Latrepirdine treatment resulted in improved motor performance, a reduced number of amyloid inclusions, and decreased levels of insoluble γ-synuclein.[15]
Clinical Trials
Latrepirdine has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials for Alzheimer's disease and Huntington's disease. While initial Phase 2 results were promising, subsequent Phase 3 trials largely failed to meet their primary endpoints.
Alzheimer's Disease
| Trial Name | Phase | Number of Patients | Treatment | Duration | Key Findings |
| Russian Phase 2 | 2 | 183 | Latrepirdine 20 mg TID vs. Placebo | 26 weeks | Statistically significant improvement in ADAS-cog (mean drug-placebo difference of -4.0, p<0.0001) and other secondary endpoints.[9][16] |
| CONNECTION | 3 | 598 | Latrepirdine 5 mg TID or 20 mg TID vs. Placebo | 6 months | Did not meet co-primary endpoints of ADAS-cog and CIBIC-plus. No significant difference from placebo.[12][17] |
| CONCERT | 3 | 1,003 | Latrepirdine 5 mg TID or 20 mg TID + Donepezil vs. Placebo + Donepezil | 12 months | Did not meet co-primary endpoints of ADAS-cog and ADCS-ADL.[6] |
Huntington's Disease
| Trial Name | Phase | Number of Patients | Treatment | Duration | Key Findings |
| DIMOND | 2 | 91 | Latrepirdine 20 mg TID vs. Placebo | 90 days | Showed a modest but statistically significant improvement in the Mini-Mental State Examination (MMSE) (p=0.03).[12][18] |
| HORIZON | 3 | 403 | Latrepirdine 20 mg TID vs. Placebo | 6 months | Did not meet co-primary endpoints of MMSE (p=0.39) and CIBIC-plus (p=0.84).[11][19] |
Experimental Protocols
In Vitro Autophagy Induction Assay
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in standard medium.
-
Treatment: Cells are treated with Latrepirdine at various concentrations and for different time points (e.g., 30 minutes, 1 hour, 2 hours, 6 hours).
-
Protein Extraction and Western Blotting: Cell lysates are collected, and protein concentrations are determined. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phospho-ERK1/2, phospho-p38, and total ERK1/2 and p38, followed by a secondary antibody.
-
RNA Extraction and Quantitative PCR (qPCR): Total RNA is extracted from the cells. cDNA is synthesized, and qPCR is performed using primers for autophagy-related genes (Atg5, Atg12, Atg16) and a housekeeping gene for normalization.
-
Data Analysis: The relative protein phosphorylation and mRNA expression levels are quantified and compared between treated and untreated cells.
In Vivo TgCRND8 Mouse Model Study
-
Animal Model: TgCRND8 mice, which express a mutant human APP gene, are used.
-
Treatment: Mice receive Latrepirdine orally (e.g., 12 mg/kg/day in drinking water) starting at a presymptomatic age (e.g., 2 months) for a specified duration (e.g., 4 months).[11]
-
Behavioral Testing: Cognitive function is assessed using standardized behavioral tests such as the Morris Water Maze.
-
Brain Tissue Analysis: Following the treatment period, mice are euthanized, and brain tissue is collected. Levels of total and oligomeric Aβ are measured using techniques like ELISA and Western blotting.
-
Data Analysis: Behavioral performance and Aβ levels are compared between the Latrepirdine-treated group and a control group of non-treated TgCRND8 mice.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for Latrepirdine-induced autophagy.
Experimental Workflows
Caption: Workflow for preclinical evaluation of Latrepirdine.
Conclusion
Latrepirdine (Dimebon) presented a promising therapeutic candidate for neurodegenerative diseases due to its multimodal mechanism of action, particularly its effects on mitochondrial health and autophagy. Encouraging results from early-phase clinical trials in Alzheimer's and Huntington's diseases spurred significant interest and investment in its development. However, the failure to replicate these findings in large-scale Phase 3 trials ultimately led to the discontinuation of its development for these indications.[6][11]
Despite the disappointing clinical outcomes, the research into Latrepirdine has provided valuable insights into the complex pathology of neurodegenerative disorders and has highlighted potential therapeutic targets for future drug development. The data and methodologies outlined in this guide serve as a comprehensive resource for the scientific community to understand the trajectory of Latrepirdine's investigation and to inform future research endeavors in this challenging field.
References
- 1. Preclinical study of dimebon on β-amyloid-mediated neuropathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACS Chemical Neuroscience Molecule Spotlight on Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimebon stimulates activation of autophagy-related events in cell culture [rusnauka.com]
- 9. Effect of dimebon on cognition, activities of daily living, behaviour, and global function in patients with mild-to-moderate Alzheimer's disease: a randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Preclinical study of dimebon on β-amyloid-mediated neuropathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dimebon Slows Progression of Proteinopathy in γ-Synuclein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pfizer And Medivation Announce Results From Two Phase 3 Studies In Dimebon (latrepirdine*) Alzheimer’s Disease Clinical Development Program | Pfizer [pfizer.com]
- 18. Dimebon fails in late-stage human HD clinical trial – HDBuzz [en.hdbuzz.net]
- 19. Pfizer and Medivation Announce Results from Phase 3 HORIZON Trial of Dimebon in Huntington Disease | Pfizer [pfizer.com]
An In-depth Technical Guide on the Molecular Structure of Dimezone and Dimezone S
Introduction
The term "Dimezone" can be ambiguous and is often associated with two distinct but related chemical compounds: This compound (4,4-dimethyl-1-phenylpyrazolidin-3-one) and This compound S (4-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone). Both are derivatives of phenidone and have historically been used in photographic development. This technical guide aims to provide a comprehensive overview of the molecular structure of both compounds for researchers, scientists, and drug development professionals. Due to the limited availability of public domain experimental data, this guide summarizes the known information and highlights areas where data is not readily accessible.
This compound (4,4-dimethyl-1-phenylpyrazolidin-3-one)
Chemical Identity:
-
IUPAC Name: 4,4-dimethyl-1-phenylpyrazolidin-3-one[1]
-
Synonyms: 4,4-Dimethylphenidone, 1-Phenyl-4,4-dimethyl-3-pyrazolidone[1]
-
CAS Number: 2654-58-2[1]
-
Molecular Formula: C₁₁H₁₄N₂O[2]
-
Molecular Weight: 190.24 g/mol [2]
Molecular Structure:
The core of the this compound molecule is a five-membered pyrazolidinone ring. This ring is substituted at the 1-position with a phenyl group and at the 4-position with two methyl groups.
Caption: 2D representation of the this compound molecular structure.
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | White to light orange or pink crystalline powder | [3] |
| Melting Point | 167-172 °C | [3][4] |
| Molecular Formula | C₁₁H₁₄N₂O | [2] |
| Molecular Weight | 190.24 g/mol | [2] |
| InChIKey | SJSJAWHHGDPBOC-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1(CN(NC1=O)C2=CC=CC=C2)C | [1] |
Experimental Data:
-
Crystallographic Data: No publicly available crystallographic data (CIF files) or detailed bond lengths and angles were found.
-
NMR Spectroscopy: References to ¹H NMR and ¹³C NMR spectra exist, but specific chemical shifts, coupling constants, and experimental conditions are not provided in the available search results.[5][7]
-
Infrared (IR) Spectroscopy: ATR-IR spectra are mentioned, but a detailed peak analysis is not publicly accessible.[6]
-
Mass Spectrometry: While GC-MS data is referenced, detailed fragmentation patterns and relative abundances are not available.[5]
Synthesis:
A detailed experimental protocol for the synthesis of this compound is not available in the searched literature. It is generally known to be a derivative of phenidone, suggesting a synthesis pathway involving the reaction of phenylhydrazine with a suitably substituted carboxylic acid or ester.
This compound S (4-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone)
Chemical Identity:
-
IUPAC Name: 4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one[8]
-
Synonyms: 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone[8]
-
CAS Number: 13047-13-7[8]
-
Molecular Formula: C₁₁H₁₄N₂O₂[8]
-
Molecular Weight: 206.24 g/mol [8]
Molecular Structure:
This compound S shares the same 1-phenylpyrazolidin-3-one core as this compound. However, at the 4-position, it is substituted with one methyl group and one hydroxymethyl group.
Caption: 2D representation of the this compound S molecular structure.
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | White to beige crystalline powder | [9] |
| Melting Point | 121.8-123.3 °C | [10] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [8] |
| Molecular Weight | 206.24 g/mol | [8] |
| Water Solubility | 7.1 g/L (at 20 °C) | |
| InChIKey | DSVIHYOAKPVFEH-UHFFFAOYSA-N | [8] |
| Canonical SMILES | CC1(CN(NC1=O)C2=CC=CC=C2)CO | [8] |
Experimental Data:
Similar to this compound, detailed public-domain experimental data for this compound S is scarce.
-
Crystallographic Data: No publicly available crystallographic data (CIF files) or detailed bond lengths and angles were found.
-
NMR Spectroscopy: A synthesis protocol confirms the structure with ¹H NMR, but the spectral data is not provided.[10]
-
Infrared (IR) Spectroscopy: The synthesis protocol also confirms the structure with IR spectroscopy, but without providing the peak data.[10] PubChem lists an ATR-IR spectrum, but a detailed analysis is not available.[8]
-
Mass Spectrometry: PubChem lists GC-MS data with major peaks at m/z 206 and 175, but a full fragmentation analysis is not provided.[8]
Synthesis:
A known synthesis method involves the reaction of phenylhydrazine with 1-methyl-4-oxo-3,5-dioxa-4-thiocyclohexane carbonyl chloride in the presence of sodium bicarbonate and a phase transfer catalyst (benzyl triethylammonium chloride) in a toluene/water solvent system. The resulting product is crystallized from isopropanol.[10]
Caption: Simplified workflow for the synthesis of this compound S.
Biological Activity and Signaling Pathways
There is a significant lack of specific biological data for both this compound and this compound S in the context of drug development and signaling pathways.
-
Pharmacological Profile: The primary application cited for these compounds is in photographic chemistry.[11] While the broader class of pyrazolidinone derivatives has been investigated for various biological activities, including anti-inflammatory and antimicrobial effects, specific studies on this compound and this compound S are not prominent in the searched literature.
-
Signaling Pathways: No information was found on the interaction of this compound or this compound S with any biological signaling pathways. Their mechanism of action in a pharmacological context remains unelucidated in the available public domain literature.
This compound and this compound S are well-defined chemical entities with established molecular structures. However, a deep dive into their molecular properties from an experimental standpoint is hampered by the lack of publicly available, detailed quantitative data. For professionals in drug development, the absence of any significant pharmacological studies or information on their interaction with biological pathways means that these specific molecules are currently of limited interest from a therapeutic perspective. Further research would be required to elucidate any potential biological activity and to perform detailed structural analysis through techniques like X-ray crystallography and comprehensive spectroscopic studies.
References
- 1. This compound | C11H14N2O | CID 75861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chemical-suppliers.eu [chemical-suppliers.eu]
- 4. 4,4-Dimethyl-1-phenyl-3-pyrazolidone | 2654-58-2 [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sanjeevanpharma.com [sanjeevanpharma.com]
- 10. 4-Methyl-1-phenylpyrazolidin-3-one | C10H12N2O | CID 98282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4,4-dimethyl-1-phenyl-3-pyrazolidinone [stenutz.eu]
Unable to Generate Report on "Dimezone" as a Therapeutic Agent Due to Lack of Scientific Evidence
A comprehensive review of scientific and chemical databases reveals that the compound "Dimezone" is not recognized as a therapeutic drug candidate. The available information identifies it primarily as a chemical used in photographic development and as a herbicide and pesticide. Consequently, there is no public data on its potential pharmacological targets or off-targets in a drug development context.
Searches for "this compound," also known as "this compound S" (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone), consistently point to its industrial and agricultural applications. Chemical databases provide information on its physical and chemical properties, along with its established uses.[1][2][3][4] For instance, it is used in photographic film and paper developing to prevent fogging and enhance image contrast.[1] In agriculture, it functions as a herbicide by inhibiting photosynthesis in plants and as a pesticide by disrupting the nervous system of insects.[2]
Despite targeted searches for "this compound drug development," "this compound pharmacology research," and "this compound therapeutic use," no relevant scientific literature or clinical trial information could be found to suggest its investigation as a pharmaceutical agent. The U.S. National Library of Medicine's PubChem database, a comprehensive resource for chemical substances and their biological activities, lists this compound and its variants but contains no information on pharmacological actions or specific biological targets relevant to human or animal therapy.[5][6] The toxicological data available is in the context of occupational health and safety, not therapeutic use.[4][7]
The request for an in-depth technical guide, including quantitative data on biological targets, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled. Generating such a report would require fabricating data and misrepresenting the nature of the compound, which would be scientifically inaccurate and misleading for the intended audience of researchers and drug development professionals.
It is possible that the query may be based on a misunderstanding of the compound's identity or application. Researchers interested in compounds with therapeutic potential would need to consult scientific literature and databases that specifically cover pharmacology and drug discovery. Based on publicly available information, this compound does not fall into this category.
References
- 1. discofinechem.com [discofinechem.com]
- 2. Page loading... [guidechem.com]
- 3. Differences in Phenidone and this compound? | Photrio.com Photography Forums [photrio.com]
- 4. This compound S(13047-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C11H14N2O | CID 75861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone - Hazardous Agents | Haz-Map [haz-map.com]
Initial Toxicity and Safety Profile of Dimezone: A Technical Overview
Disclaimer: The term "Dimezone" can refer to several different chemical entities. This document primarily focuses on This compound S (CAS 13047-13-7) , a compound used as a herbicide, pesticide, and photographic developing agent, for which public toxicity data is most readily available.[1][2] Another notable compound is Dimebon (latrepirdine) , an investigational drug for which clinical trial safety data exists.[3][4][5] This guide will specify which compound is being referenced.
Introduction to this compound S
This compound S, chemically known as 4-(Hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone, is a cream to yellow crystalline powder.[1] It is utilized in agricultural applications as a herbicide to control broadleaf weeds and as a broad-spectrum insecticide.[1] Its herbicidal mechanism of action involves the inhibition of photosynthesis in plants, while its insecticidal effect is achieved by disrupting the nervous system of insects.[1]
Preclinical Toxicity Profile of this compound S
The initial toxicity profile of this compound S has been characterized through acute toxicity studies and hazard classifications.
Acute Toxicity Data
Quantitative data from acute oral toxicity studies are summarized below.
| Test Type | Species | Route | Dose | Effect | Source |
| LD50 | Mouse | Oral | 283 mg/kg | - | National Technical Information Service[1] |
| LD50 | Rat | Oral | 566 mg/kg | Behavioral: Somnolence | [1] |
Hazard Identification and Classification
This compound S is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1][6]
-
Skin Irritation, Category 2: Causes skin irritation.[1]
-
Eye Irritation, Category 2: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1]
-
Skin Sensitization: May cause sensitization by skin contact.[1][7]
GHS Label Elements:
-
Pictogram:
-
Hazard Statements:
-
Risk Statements (older classification):
The workflow for GHS hazard identification and communication is a critical component of chemical safety assessment.
References
- 1. Page loading... [guidechem.com]
- 2. Phenidone vs. This compound? | Page 3 | Photrio.com Photography Forums [photrio.com]
- 3. Pfizer And Medivation Initiate Phase 3 Trial Of Dimebon In Patients With Huntington Disease | Pfizer [pfizer.com]
- 4. Pfizer and Medivation Announce Results from Phase 3 HORIZON Trial of Dimebon in Huntington Disease | Pfizer [pfizer.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. echemi.com [echemi.com]
- 7. This compound S(13047-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Searching for a Needle in a Haystack: The Challenge of "Dimezone" in Scientific Research
Upon a comprehensive search of publicly available scientific literature and research databases, the term "Dimezone" does not yield any results corresponding to a known chemical compound, therapeutic agent, or research molecule within the fields of medicine, pharmacology, or biotechnology. The search results are consistently dominated by a Brazilian clothing brand of the same name, with no apparent connection to scientific or drug development endeavors.
This lack of information makes it impossible to fulfill the request for an in-depth technical guide or whitepaper on the novelty of "this compound" in any specific research field. There is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways or experimental workflows to visualize.
It is possible that "this compound" may be an internal codename for a compound not yet disclosed in public literature, a very recent discovery that has not yet been published, or a term with a typographical error.
Recommendations for Proceeding:
For the user who initiated this request, it is recommended to:
-
Verify the Spelling: Please double-check the spelling of "this compound" to ensure its accuracy.
-
Provide More Context: If possible, provide any additional information, such as the therapeutic area, the class of compound, or the research institution associated with "this compound."
-
Consult Internal Documentation: If this is an internal project name, please refer to internal documentation for the necessary scientific details.
Without a valid and identifiable research subject, the creation of a technical guide with the specified requirements of data presentation, experimental protocols, and detailed visualizations is not feasible. We are ready to assist with this request as soon as a searchable and scientifically recognized topic is provided.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimezone (4,4-dimethyl-1-phenylpyrazolidin-3-one) and its related analogue, this compound S (4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one), are chemical compounds belonging to the pyrazolidinone class. Historically, these compounds have found applications outside of the pharmaceutical realm. This compound has been utilized in photography as a developing agent, while this compound S has been employed in agriculture as a herbicide and pesticide, where its mechanism of action is reported to involve the inhibition of photosynthesis in plants and disruption of the nervous system in insects.
Despite the established biological activity of this compound and its analogues in these specific contexts, a comprehensive body of literature detailing their pharmacological properties, mechanism of action in mammals, and potential for therapeutic development is conspicuously absent. This guide, therefore, serves a dual purpose. Firstly, it will summarize the known chemical and physical properties of this compound and this compound S. Secondly, and more centrally, it will provide an in-depth review of the broader class of pyrazolidin-3-one derivatives, which have attracted significant interest in medicinal chemistry. This exploration of related compounds aims to provide a valuable framework and impetus for future research into the therapeutic potential of this compound and its analogues.
Chemical and Physical Properties of this compound and this compound S
A summary of the key chemical and physical properties of this compound and this compound S is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.
| Property | This compound | This compound S |
| IUPAC Name | 4,4-dimethyl-1-phenylpyrazolidin-3-one | 4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one |
| CAS Number | 2654-58-2 | 13047-13-7 |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 190.24 g/mol | 206.24 g/mol |
| Appearance | - | Yellow powder |
| Melting Point | - | 122-126 °C |
| Solubility | - | 7.1 g/L in water (20 °C) |
The Therapeutic Landscape of Pyrazolidin-3-one Derivatives
The pyrazolidin-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These derivatives have been extensively investigated for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3]
Anti-inflammatory and Analgesic Activity
A significant portion of the research into pyrazolidin-3-one derivatives has focused on their potential as anti-inflammatory and analgesic agents.[4] Some of these compounds have been shown to exhibit potent activity, comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).[2]
A selection of pyrazolidin-3-one derivatives and their reported anti-inflammatory and anticancer activities are presented in Table 2.
| Compound ID | R1 | R2 | R3 | Biological Activity | IC₅₀/EC₅₀ (µM) | Cell Line/Assay | Reference |
| P1 | Phenyl | H | H | Anti-inflammatory (COX-2 inhibition) | 0.15 | COX-2 enzymatic assay | [5] |
| P2 | 4-Chlorophenyl | H | H | Anti-inflammatory (COX-2 inhibition) | 0.08 | COX-2 enzymatic assay | [5] |
| P3 | Phenyl | H | H | Anticancer | 17.82 (µg/mL) | P815 (murin mastocytoma) | [6] |
| P4 | Phenyl | H | H | Anticancer | 3.25 (µg/mL) | Hep (human laryngeal carcinoma) | [6] |
| P5 | 4-Bromophenyl | H | H | Anticancer | 5.5 | A549 (human lung carcinoma) | [7] |
| P6 | 4-(Trifluoromethyl)phenyl | H | H | Anticancer | 4.2 | A549 (human lung carcinoma) | [7] |
Experimental Protocols
To facilitate further research and replication of key findings, this section details some of the common experimental methodologies employed in the evaluation of pyrazolidin-3-one derivatives.
Synthesis of Pyrazolidin-3-one Derivatives
A general method for the synthesis of 1,3-diarylpyrazol-5-one derivatives involves a microwave-assisted reaction, which offers advantages in terms of reaction time and yield compared to conventional heating.[7]
General Procedure:
-
A mixture of an appropriate β-ketoester (1 mmol) and phenylhydrazine (1 mmol) in ethanol (5 mL) is subjected to microwave irradiation at 120 °C for 10-15 minutes.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolidin-3-one derivative.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.[8][9][10]
Protocol:
-
Male Wistar rats or Swiss albino mice are divided into control, standard, and test groups.
-
The test compounds are administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium), and the control group receives the vehicle.[2][8]
-
After a set period (e.g., 30 or 60 minutes), a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each animal.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer agents.[6]
Protocol:
-
Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.[7][11]
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanism of Action
The biological effects of pyrazolidin-3-one derivatives are often attributed to their interaction with specific molecular targets and modulation of key signaling pathways.
Inhibition of Cyclooxygenase (COX)
A primary mechanism of action for many anti-inflammatory pyrazolidin-3-one derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Anticancer Mechanisms
The anticancer activity of pyrazolidin-3-one derivatives can be multifactorial. Some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[11] The underlying mechanisms may involve the modulation of various signaling pathways critical for cancer cell proliferation and survival, such as the NF-κB and MAPK pathways. For instance, some pyrazole derivatives have been found to inhibit microtubule polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
Caption: General Experimental Workflow for Pyrazolidinone Derivatives.
Conclusion and Future Directions
While this compound and this compound S have established applications in non-pharmaceutical fields, their potential as therapeutic agents remains largely unexplored. The rich and diverse biological activities of the broader class of pyrazolidin-3-one derivatives, particularly in the areas of inflammation and oncology, provide a strong rationale for investigating this compound and its analogues in a medicinal chemistry context.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogues. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective pharmacological activity. Furthermore, in-depth mechanistic studies will be necessary to elucidate the molecular targets and signaling pathways modulated by these compounds. Such a research program holds the potential to unlock new therapeutic avenues for this underexplored chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msjonline.org [msjonline.org]
- 6. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.neliti.com [media.neliti.com]
- 11. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Dimezone in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimezone is a novel synthetic compound with demonstrated anti-inflammatory and cytotoxic properties in preclinical studies. These characteristics make it a promising candidate for investigation in oncology and inflammatory disease research. This document provides detailed protocols for utilizing this compound in common cell culture assays to evaluate its biological activity. The following application notes offer guidance on experimental design, data interpretation, and visualization of the underlying cellular mechanisms.
Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{25.3} |
| 1 | 95.2 ± 5.1 | |
| 10 | 72.8 ± 6.3 | |
| 25 | 51.2 ± 4.9 | |
| 50 | 28.7 ± 3.8 | |
| 100 | 12.1 ± 2.5 |
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (% of LPS Control) (Mean ± SD) | TNF-α Secretion (pg/mL) (Mean ± SD) | IL-6 Secretion (pg/mL) (Mean ± SD) |
| Untreated Control | 5.2 ± 1.1 | 85.3 ± 12.1 | 45.7 ± 8.9 |
| LPS (1 µg/mL) | 100 ± 8.2 | 1245.6 ± 150.3 | 876.2 ± 95.4 |
| LPS + this compound (1 µM) | 85.4 ± 7.5 | 1023.1 ± 112.7 | 754.8 ± 88.1 |
| LPS + this compound (10 µM) | 42.1 ± 5.3 | 589.7 ± 65.2 | 398.5 ± 45.6 |
| LPS + this compound (50 µM) | 15.8 ± 3.1 | 189.4 ± 25.8 | 123.9 ± 18.7 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cell line.[1][2][3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol describes the measurement of nitric oxide production by RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) and treated with this compound.[4]
Materials:
-
This compound stock solution
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part I: Sulfanilamide solution; Part II: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample. Determine the percentage of inhibition of NO production by this compound compared to the LPS-only treated group.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol details the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of LPS-stimulated RAW 264.7 cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
Supernatants collected from the anti-inflammatory assay (Protocol 2)
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
Protocol:
-
Follow the instructions provided with the specific ELISA kit.
-
Coating: Coat a 96-well plate with the capture antibody.
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add the collected cell culture supernatants and standards to the wells.
-
Detection: Add the detection antibody, followed by the enzyme-linked secondary antibody.
-
Substrate Addition: Add the substrate solution to produce a colorimetric reaction.
-
Stopping the Reaction: Stop the reaction with the provided stop solution.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by this compound.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Proposed cytotoxic mechanism of this compound via induction of apoptosis.
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. yenepoya.res.in [yenepoya.res.in]
- 4. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies
Disclaimer: Initial searches for "Dimezone" in the context of animal model studies for drug development and disease research did not yield any relevant results. The compound "this compound S" is primarily documented as a herbicide, pesticide, and a component in photographic film developers.[1][2][3] There is no scientific literature available to suggest its use as a therapeutic agent in animal models.
Therefore, the following application notes and protocols are provided as a detailed template for a hypothetical neuroprotective agent, "Neurozone," to guide researchers, scientists, and drug development professionals in structuring their own studies. This template is based on established practices in preclinical animal research.
Hypothetical Agent: Neurozone
Compound Name: Neurozone Therapeutic Area: Neuroprotection Proposed Mechanism of Action: Activation of the Nrf2 signaling pathway to mitigate oxidative stress-induced neuronal damage.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical animal studies with Neurozone.
Table 1: In Vivo Efficacy of Neurozone in a Rat Model of Ischemic Stroke
| Treatment Group | Dose (mg/kg) | Route of Administration | Infarct Volume (mm³) (Mean ± SD) | Neurological Deficit Score (Mean ± SD) |
| Vehicle Control | - | Intravenous (IV) | 150 ± 25 | 3.8 ± 0.5 |
| Neurozone | 10 | Intravenous (IV) | 85 ± 15 | 2.1 ± 0.4 |
| Neurozone | 20 | Intravenous (IV) | 60 ± 12 | 1.5 ± 0.3 |
*p < 0.05 compared to Vehicle Control
Table 2: Pharmacokinetic Profile of Neurozone in Mice
| Parameter | Value |
| Half-life (t½) | 4.2 hours |
| Cmax (Maximum Concentration) | 2.5 µg/mL |
| Tmax (Time to Cmax) | 1 hour |
| Bioavailability (Oral) | 35% |
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is used to simulate ischemic stroke and evaluate the neuroprotective effects of Neurozone.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia: Isoflurane
-
Surgical instruments
-
4-0 monofilament nylon suture
-
Neurozone, sterile solution
-
Vehicle (e.g., saline with 5% DMSO)
Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 monofilament nylon suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Administer Neurozone or vehicle intravenously at the time of reperfusion.
-
Monitor the animal's recovery and assess neurological deficits at 24 hours post-MCAO.
-
Euthanize the animal at 48 hours post-MCAO and harvest the brain for infarct volume analysis.
Neurological Deficit Scoring
A five-point scale is used to assess motor deficits:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Leaning to the contralateral side.
-
4: No spontaneous motor activity.
Infarct Volume Measurement
-
Perfuse the brain with saline followed by 4% paraformaldehyde.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC).
-
Image the stained sections and quantify the infarct volume (pale area) using image analysis software.
Visualizations
Proposed Signaling Pathway of Neurozone
Caption: Proposed mechanism of Neurozone-mediated neuroprotection.
Experimental Workflow for Preclinical Evaluation of Neurozone
Caption: Workflow for evaluating the efficacy of Neurozone.
References
Application Notes and Protocols: Dimezone S Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimezone S, also known as 4-(Hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone, is a compound often utilized in chemical processes requiring a developing agent. While its primary application has historically been in photographic film development as a more stable alternative to Phenidone, its chemical properties may be of interest to researchers in various fields.[1][2] These application notes provide best practices for the preparation of this compound S solutions in a laboratory setting to ensure consistency and accuracy in experimental workflows.
Physicochemical Properties and Data
A summary of the key quantitative data for this compound S (CAS: 13047-13-7) is presented in Table 1. This information is crucial for accurate solution preparation and for understanding the compound's behavior in different solvent systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Appearance | Cream to yellow crystalline powder | [3] |
| Melting Point | 122-126 °C | [3] |
| Water Solubility (20 °C) | 7.1 g/L | [3] |
| pKa | 9.09 ± 0.70 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Best Practices for this compound S Solution Preparation
Solvent Selection
The choice of solvent is critical for preparing stable and effective this compound S solutions. While this compound S has limited solubility in water (7.1 g/L at 20°C), organic solvents can be used to achieve higher concentrations for stock solutions.[3]
-
Aqueous Solutions: For low concentration working solutions, deionized or distilled water can be used. Due to its limited solubility, gentle heating and stirring may be required to facilitate dissolution.
-
Organic Solvents: For preparing concentrated stock solutions, propylene glycol is a highly recommended solvent.[1][4] Stock solutions of this compound S in propylene glycol have been reported to be stable for extended periods, even years.[1][4] High-proof ethanol (95-99%) can also be used, though solutions in alcohol or alcohol/water mixtures may be more prone to oxidation over time.[4][5]
Storage and Stability
Proper storage is essential to maintain the integrity of both the solid compound and its solutions.
-
Solid this compound S: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from light and oxidizing agents.[3]
-
Stock Solutions: Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. For long-term storage, solutions in propylene glycol are preferable due to their enhanced stability.[1][4] Store stock solutions at -20°C or -80°C for maximum longevity.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment to ensure accuracy and avoid degradation.
Experimental Protocols
Preparation of a 100 mM this compound S Stock Solution in Propylene Glycol
Materials:
-
This compound S (MW: 206.24 g/mol )
-
Propylene Glycol
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Serological pipette or micropipettes
Protocol:
-
Calculate the required mass of this compound S:
-
For a 100 mM (0.1 M) solution in 10 mL (0.01 L):
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Mass (g) = 0.1 mol/L x 206.24 g/mol x 0.01 L = 0.20624 g (or 206.24 mg)
-
-
Weighing: Accurately weigh out 206.24 mg of this compound S powder using an analytical balance.
-
Dissolving: Transfer the weighed this compound S into a 10 mL volumetric flask. Add approximately 7 mL of propylene glycol.
-
Mixing: Place a small magnetic stir bar into the flask and place it on a magnetic stirrer. Stir the solution until the this compound S is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but avoid excessive heat.
-
Final Volume Adjustment: Once fully dissolved, carefully add propylene glycol to the 10 mL mark of the volumetric flask.
-
Homogenization and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Aliquot the stock solution into cryovials for storage at -20°C or -80°C.
Preparation of a 100 µM Aqueous Working Solution from a 100 mM Stock Solution
Materials:
-
100 mM this compound S stock solution in propylene glycol
-
Deionized or distilled water
-
Micropipettes and sterile tips
-
Vortex mixer
Protocol:
-
Calculate the required volume of stock solution:
-
Using the dilution formula M₁V₁ = M₂V₂:
-
(100 mM) x V₁ = (0.1 mM) x 10 mL
-
V₁ = (0.1 mM x 10 mL) / 100 mM = 0.01 mL (or 10 µL)
-
-
Dilution: In a suitable container, add 9.99 mL of deionized or distilled water.
-
Addition of Stock: Using a micropipette, add 10 µL of the 100 mM this compound S stock solution to the water.
-
Mixing: Vortex the solution thoroughly to ensure complete mixing.
-
Use: Use the freshly prepared 100 µM working solution immediately for your experiments.
Workflow and Signaling Pathway Diagrams
As the primary application of this compound S is not in drug development, a specific signaling pathway is not applicable. Instead, the following diagram illustrates a logical workflow for the preparation of this compound S solutions for research applications.
Caption: Workflow for preparing this compound S stock and working solutions.
The following diagram illustrates the logical relationship for calculating the required mass of this compound S for preparing a stock solution of a specific molarity.
Caption: Logical relationship for calculating the mass of this compound S.
References
- 1. Keeping properties of this compound S, Phenidone, and Metol? | Photrio.com Photography Forums [photrio.com]
- 2. Phenidone vs. This compound? | Photrio.com Photography Forums [photrio.com]
- 3. This compound S CAS#: 13047-13-7 [m.chemicalbook.com]
- 4. This compound-S film devloper formulae | Photrio.com Photography Forums [photrio.com]
- 5. This compound-S instead of phenidone in Pyrocat-HD? | Photrio.com Photography Forums [photrio.com]
Application of High-Throughput Screening in Drug Discovery: A General Overview
Note to the Reader: Initial searches for the compound "Dimezone" in the context of high-throughput screening (HTS) did not yield specific information. Therefore, this document provides a comprehensive overview of the principles, protocols, and applications of HTS as a general methodology in drug discovery, intended for researchers, scientists, and drug development professionals.
Introduction to High-Throughput Screening (HTS)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical or biological compounds against specific biological targets.[1][2][3] The primary objective of HTS is to identify "hits"—compounds that exhibit a desired activity, such as inhibiting an enzyme or activating a receptor.[1][4] These hits serve as the starting point for further optimization in the drug development pipeline.[1][2] HTS leverages automation, robotics, and sophisticated data analysis to screen hundreds of thousands to millions of compounds in a short period, a scale unachievable with traditional laboratory methods.[2][3]
The process is highly miniaturized, typically using 384-, 1536-, or even 3456-well microplates to minimize the consumption of reagents and test compounds.[1][2][5] Assays can be broadly categorized as either biochemical (cell-free) or cell-based, each offering unique advantages for studying a biological process.[6][7][8]
The High-Throughput Screening Workflow
A typical HTS campaign follows a structured workflow, from initial planning to the identification of confirmed hits. This multi-step process ensures the quality and reliability of the screening results.[9][10]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. labkey.com [labkey.com]
- 5. Basics of Assay Equipment and Instrumentation for High Throughput Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]
Application Notes and Protocols: Dimedone as a Tool for Studying Reactive Aldehydes in Oxidative Stress
Note on Terminology: The term "Dimezone" is not associated with a known chemical reagent used in biological research. It is presumed that the intended compound is Dimedone (5,5-dimethylcyclohexane-1,3-dione), a well-characterized molecule used in organic chemistry and as a tool in biological studies. The following application notes and protocols are based on the properties and applications of Dimedone.
Introduction to Dimedone in Oxidative Stress Research
Dimedone is a cyclic diketone that serves as a valuable tool for studying the biological process of oxidative stress, specifically the role of reactive aldehydes generated during lipid peroxidation.[1][2] Under conditions of oxidative stress, reactive oxygen species (ROS) attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation.[3][4] This process leads to the formation of various cytotoxic and highly reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE).[3] These aldehydes can form adducts with proteins and nucleic acids, leading to cellular dysfunction and damage.[5]
Dimedone's utility in this field stems from its high specificity in reacting with aldehydes.[6] The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, forming a stable, non-reactive adduct.[6][7] By sequestering these reactive aldehydes, Dimedone allows researchers to investigate the specific downstream consequences of aldehyde-mediated damage in the broader context of oxidative stress.[5] This makes it an effective tool for elucidating the roles of lipid peroxidation-derived aldehydes in various pathological conditions.
Mechanism of Action: Aldehyde Scavenging
The primary mechanism of Dimedone as a research tool in this context is its function as an aldehyde scavenger. The methylene group within the Dimedone molecule is acidic and exists in equilibrium with its enol tautomer.[2][6] This enolic form readily acts as a nucleophile, attacking the carbonyl carbon of an aldehyde.[6] This initial condensation reaction, followed by a second Michael addition with another Dimedone molecule, effectively traps the aldehyde, preventing it from interacting with cellular macromolecules.[5][7]
Data Presentation: Typical Experimental Parameters
While specific kinetic data for Dimedone's reaction with various biological aldehydes is not extensively published, the following table summarizes typical concentrations and conditions reported in studies investigating oxidative stress.
| Parameter | Value/Range | Application Context | Reference |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | For preparing high-concentration stock solutions due to Dimedone's poor solubility in aqueous media. | [8] |
| Typical Stock Concentration | 10 mM - 100 mM in DMSO | Standard practice for preparing stock solutions of small molecules for cell culture experiments. | [8] |
| Working Concentration in Cell Culture | 10 µM - 1 mM | The final concentration in the cell culture medium depends on the cell type and the level of oxidative stress being induced. | [5][9] |
| Inducers of Oxidative Stress | Menadione, H₂O₂, Iron salts | These agents are commonly used to induce lipid peroxidation and subsequent aldehyde formation in cellular models. | [4][10][11] |
| Incubation Time | 1 - 24 hours | The duration of treatment with Dimedone and the oxidative stressor will vary based on the experimental endpoint being measured. | [12] |
Experimental Protocols
Protocol 1: General Protocol for Investigating the Protective Effects of Dimedone Against Oxidative Stress in Cell Culture
This protocol provides a framework for assessing whether Dimedone can mitigate cellular damage by scavenging aldehydes produced during induced oxidative stress.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T, or a cell line relevant to the research question)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% L-glutamine)[12]
-
Dimedone powder
-
Anhydrous DMSO
-
Oxidative stress-inducing agent (e.g., Menadione, H₂O₂)[10]
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Lipid peroxidation assay kit (e.g., TBARS assay for MDA)
-
Sterile culture plates (e.g., 96-well for viability assays, 6-well for biochemical assays)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed cells into the appropriate culture plates at a density that will result in 70-80% confluency on the day of the experiment.[12]
-
-
Preparation of Dimedone Stock Solution:
-
Prepare a 100 mM stock solution of Dimedone by dissolving the required amount of powder in anhydrous DMSO. Vortex until fully dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium from the cells.
-
Prepare fresh medium containing the desired final concentrations of Dimedone (e.g., 0, 10 µM, 50 µM, 100 µM, 500 µM). This is the pre-treatment step. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Add the Dimedone-containing medium to the appropriate wells and incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Induction of Oxidative Stress:
-
Prepare a working solution of your oxidative stressor (e.g., Menadione) in complete culture medium.
-
Add the stressor to the wells already containing Dimedone to achieve the desired final concentration (a dose-response for the stressor should be determined beforehand).
-
Include appropriate controls: untreated cells, cells treated with Dimedone alone, and cells treated with the stressor alone.
-
Incubate for the desired period (e.g., 4, 12, or 24 hours) at 37°C, 5% CO₂.
-
-
Assessment of Endpoints:
-
Cell Viability (e.g., MTT Assay):
-
Following the incubation period, add the MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the crystals using the provided solubilization buffer.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Lipid Peroxidation (e.g., TBARS Assay for MDA):
-
Wash the cells in 6-well plates with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing a protease inhibitor cocktail. The addition of an alkylating agent like N-ethylmaleimide (NEM) can be critical to prevent post-lysis oxidation.[9]
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Perform the TBARS assay on the supernatant according to the manufacturer's protocol to quantify MDA levels.
-
-
-
Data Analysis:
-
Normalize cell viability data to the untreated control group.
-
Quantify MDA levels and compare the Dimedone-treated groups to the group treated with the stressor alone.
-
Use appropriate statistical tests to determine significance.
-
Visualizations
Signaling Pathway Diagram
Caption: Lipid peroxidation pathway and the intervention point of Dimedone.
Experimental Workflow Diagram
References
- 1. Dimedone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of lipid peroxidation in menadione-mediated toxicity in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Application Notes and Protocols: Investigating a Novel Dimezone-Analog as a Potential Cancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for a series of experiments designed to evaluate the therapeutic potential of a novel Dimezone-based compound, hereafter referred to as "this compound-analog X." The protocols outlined below are intended to serve as a foundational framework for researchers investigating the anti-cancer properties of new chemical entities.
The pyrazolidinone scaffold, a core component of this compound, is a recognized privileged structure in medicinal chemistry. Derivatives of this scaffold have shown a range of biological activities, including potential as anticancer agents through the inhibition of key signaling pathways. This document outlines a hypothetical experimental workflow to investigate "this compound-analog X" as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
Hypothetical Signaling Pathway of this compound-analog X
The following diagram illustrates the proposed mechanism of action for this compound-analog X, targeting the PI3K/Akt/mTOR signaling cascade.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound-analog X.
Experimental Protocols
Cell Culture
This protocol describes the standard procedure for maintaining a human breast cancer cell line (e.g., MCF-7), which is often used in studies of the PI3K/Akt/mTOR pathway.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture MCF-7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, wash the cells with PBS, then add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes.
-
Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound-analog X that inhibits cell growth by 50% (IC50).
Materials:
-
MCF-7 cells
-
This compound-analog X (stock solution in DMSO)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound-analog X in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound-analog X. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the protein levels of key components of the PI3K/Akt/mTOR pathway.
Materials:
-
MCF-7 cells
-
This compound-analog X
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound-analog X at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation
The following tables present hypothetical quantitative data from the experiments described above.
Table 1: Cytotoxicity of this compound-analog X in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 22.8 |
| HCT116 | Colon | 18.5 |
| U87 | Glioblastoma | 25.1 |
Table 2: Effect of this compound-analog X on PI3K/Akt/mTOR Pathway Protein Expression in MCF-7 Cells
| Treatment | p-Akt/Akt (Fold Change) | p-mTOR/mTOR (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound-analog X (7.6 µM) | 0.65 | 0.72 |
| This compound-analog X (15.2 µM) | 0.32 | 0.41 |
| This compound-analog X (30.4 µM) | 0.15 | 0.23 |
Experimental Workflow
The diagram below outlines the logical flow of the experimental plan.
Caption: Overall experimental workflow for evaluating this compound-analog X.
Application Notes and Protocols for In Vivo Administration of Latrepirdine (Dimebon)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine, formerly known as Dimebon, is an investigational drug that was initially developed as an antihistamine and later studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease.[1][2] Preclinical in vivo studies in various animal models have been crucial in elucidating its pharmacokinetic profile and exploring its mechanisms of action. These application notes provide a summary of recommended dosages, administration routes, and detailed protocols for the in vivo use of Latrepirdine in rodent models, based on published literature.
Quantitative Data Summary
The following tables summarize key quantitative data for Latrepirdine from in vivo studies in rodents. This information is essential for designing and interpreting experiments.
Table 1: Recommended In Vivo Dosages of Latrepirdine
| Animal Model | Route of Administration | Dosage | Study Context | Reference |
| Tg2576 Mice | Intraperitoneal (i.p.) | 3.5 mg/kg | Acute dosing to assess effects on amyloid-β levels | [3][4] |
| SD Rats | Oral (p.o.) | 10 mg/kg | 7-day pharmacokinetic study of different polymorphs | [5] |
| Rats | Intraperitoneal (i.p.) | 15 mg/kg | Single dose to analyze monoamine oxidase activity | [6] |
| Mice | Oral (p.o.) | 0.1 - 0.5 mg/kg | Acute or repeated dosing for cognitive improvement studies | [7] |
| Rats | Oral (p.o.) | 50 mg/kg | Pharmacokinetic study | [6] |
Table 2: Pharmacokinetic Parameters of Latrepirdine in Rodents and Rabbits
| Animal Model | Route of Administration | Dose | Cmax | t½ | Absolute Bioavailability | Reference |
| Rats | Oral (p.o.) | 50 mg/kg | - | 1.02 - 2.04 h | 53% | [6] |
| Rabbits | Oral (p.o.) | 30 mg/kg | 1.65 µg/ml | 1.02 - 2.04 h | 70% | [6] |
| Mice (TgCRND8) | Oral (p.o.) | - | ~202 pmol/mL | Peak at 30 min | - | [8] |
Mechanism of Action and Signaling Pathways
Latrepirdine is believed to exert its effects through multiple mechanisms. Two prominent proposed pathways are the modulation of autophagy via the mTOR signaling pathway and the activation of AMP-activated protein kinase (AMPK).
Caption: Latrepirdine's proposed inhibition of the mTOR signaling pathway, leading to the induction of autophagy.[9]
Caption: Latrepirdine activates AMPK at low concentrations, contributing to neuroprotection and reduced neuronal excitability.[10]
Experimental Protocols
The following are detailed protocols for the preparation and administration of Latrepirdine in rodent models. These protocols are intended as a guide and should be adapted to specific experimental designs and institutional guidelines.
Protocol 1: Preparation of Latrepirdine for In Vivo Administration
Materials:
-
Latrepirdine dihydrochloride powder
-
Vehicle (e.g., sterile 0.9% saline, corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for suspension)
-
Sterile filters (if preparing a solution for intravenous injection)
Procedure:
-
Calculate the required amount of Latrepirdine: Based on the desired dose (mg/kg), the average weight of the animals, and the injection volume, calculate the total mass of Latrepirdine needed.
-
Select a vehicle: For intraperitoneal injections, sterile 0.9% saline is a common vehicle.[3][4] For oral administration, Latrepirdine has been administered as a suspension in corn oil.[5]
-
Preparation of Latrepirdine Solution/Suspension:
-
For Saline Solution (for i.p. injection):
-
Weigh the calculated amount of Latrepirdine powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline to achieve the final desired concentration.
-
Vortex thoroughly until the Latrepirdine is completely dissolved.
-
-
For Corn Oil Suspension (for oral gavage):
-
Weigh the calculated amount of Latrepirdine powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of corn oil.
-
Vortex vigorously to create a uniform suspension. If necessary, sonicate for short intervals to aid in dispersion.
-
-
-
Storage: Prepared solutions/suspensions should be made fresh for each experiment.
Protocol 2: Administration of Latrepirdine via Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared Latrepirdine solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that exposes the abdomen.
-
-
Injection Procedure:
-
Draw the calculated volume of the Latrepirdine solution into the syringe.
-
Position the mouse so its head is tilted slightly downwards.
-
Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
Protocol 3: Administration of Latrepirdine via Oral Gavage (p.o.) in Rats
Materials:
-
Prepared Latrepirdine suspension
-
Sterile oral gavage needles (flexible or rigid with a ball tip, appropriate size for the rat)
-
Sterile syringes (e.g., 1-3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the rat to accurately calculate the administration volume.
-
Securely restrain the rat to prevent movement and ensure the head and neck are in a straight line with the body.
-
-
Gavage Procedure:
-
Draw the calculated volume of the Latrepirdine suspension into the syringe attached to the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-administration Monitoring: Return the rat to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Caption: A generalized workflow for the in vivo administration of Latrepirdine in rodent models.
References
- 1. Latrepirdine - Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Acute dosing of latrepirdine (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of latrepirdine (Dimebon®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dimezone's Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding how a compound like Dimezone alters gene expression is a critical step in drug discovery and development. Gene expression profiling can reveal a drug's mechanism of action, identify potential biomarkers for efficacy and toxicity, and help in the selection of lead compounds.[1][2][3] This document provides detailed application notes and protocols for three widely used techniques to measure the effects of this compound on gene expression:
-
Quantitative Real-Time PCR (qPCR): For targeted analysis of a small number of genes.
-
Microarray Analysis: For high-throughput profiling of thousands of known gene transcripts simultaneously.[4][5][6]
-
RNA Sequencing (RNA-Seq): For a comprehensive, unbiased analysis of the entire transcriptome.[7][8][9]
Quantitative Real-Time PCR (qPCR)
Application Note
Quantitative PCR (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used to measure the expression levels of a select number of genes. It is often used to validate findings from high-throughput methods like microarrays or RNA-Seq.[1] The principle involves reverse transcribing RNA into complementary DNA (cDNA), followed by the amplification of specific target genes using PCR.[10] The amplification is monitored in real-time using fluorescent dyes or probes.
Key Advantages:
-
High Sensitivity and Specificity: Can detect low abundance transcripts.
-
Quantitative: Provides accurate quantification of changes in gene expression.
-
Rapid and Cost-Effective: For analyzing a small number of genes.
Considerations:
-
Primer Design: Proper primer design is crucial for accurate and specific amplification.
-
Reference Genes: Selection of stable reference (housekeeping) genes is essential for normalization.
-
RNA Quality: High-quality, intact RNA is necessary for reliable results.
Experimental Protocol: qPCR
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include multiple time points to capture the dynamics of the gene expression response.[7]
-
Harvest cells at the designated time points.
-
-
RNA Isolation:
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol or a kit-based buffer).
-
Isolate total RNA using a method of choice (e.g., phenol-chloroform extraction or a column-based kit like Qiagen RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT)s.[10] Commercially available kits are recommended for consistency.
-
Typically, 1 µg of total RNA is used per reaction.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the diluted cDNA to each well.[11] Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.[10]
-
-
qPCR Run and Data Analysis:
-
Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression, normalized to one or more stable reference genes.
-
Microarray Analysis
Application Note
Microarrays are a high-throughput technology that allows for the simultaneous measurement of the expression levels of thousands of genes.[5][6] The technique relies on the hybridization of labeled cDNA or cRNA from a sample to a solid surface (a "chip") containing a grid of DNA probes.[12] The intensity of the fluorescent signal at each probe location is proportional to the abundance of the corresponding transcript in the sample.[6] Microarrays are useful for identifying gene expression signatures and classifying the mechanisms of action of drugs.[4][6]
Key Advantages:
-
High Throughput: Can analyze tens of thousands of genes at once.
-
Standardized Protocols and Data Analysis: Well-established workflows are available.
-
Cost-Effective for Large-Scale Screening: Cheaper than RNA-Seq on a per-sample basis for known transcripts.
Considerations:
-
Limited to Known Transcripts: Can only detect genes for which probes are present on the array.
-
Cross-Hybridization: Probes may bind to non-target sequences, leading to background noise.
-
Dynamic Range: Has a more limited dynamic range for detecting very low or very high expression levels compared to RNA-Seq.
Experimental Protocol: Microarray Analysis
-
Sample Preparation:
-
Follow the same procedure for cell culture, treatment with this compound, and RNA isolation as described for qPCR. High-quality RNA is critical.
-
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from the total RNA.
-
Synthesize second-strand cDNA.
-
In vitro transcribe the double-stranded cDNA to produce biotin-labeled cRNA. This step also amplifies the target material.
-
Purify and fragment the labeled cRNA.
-
-
Hybridization:
-
Prepare a hybridization cocktail containing the fragmented, labeled cRNA.
-
Inject the cocktail into the microarray chip.
-
Incubate the chip in a hybridization oven with rotation to allow the labeled cRNA to bind to the complementary DNA probes on the array.
-
-
Washing and Staining:
-
Wash the microarray chip to remove non-specifically bound cRNA using an automated fluidics station.
-
Stain the chip with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the biotin labels on the cRNA.
-
-
Scanning and Data Acquisition:
-
Scan the microarray chip using a high-resolution laser scanner to detect the fluorescent signals.
-
The scanner software will quantify the signal intensity for each probe on the array.
-
-
Data Analysis:
-
Perform quality control checks on the raw data.
-
Normalize the data to remove technical variations between arrays.
-
Identify differentially expressed genes between this compound-treated and control samples using statistical tests (e.g., t-test or ANOVA) and fold-change analysis.
-
Perform pathway analysis and gene ontology enrichment to understand the biological functions of the affected genes.[13]
-
RNA Sequencing (RNA-Seq)
Application Note
RNA-Seq is a powerful, next-generation sequencing (NGS)-based method for transcriptome profiling.[7][14] It provides a comprehensive and unbiased view of the transcriptome, allowing for the discovery of novel transcripts, alternative splicing events, and allele-specific expression, in addition to quantifying gene expression levels.[9] The general workflow involves isolating RNA, converting it to a library of cDNA fragments, sequencing these fragments, and aligning the reads to a reference genome.
Key Advantages:
-
Comprehensive and Unbiased: Does not require prior knowledge of the genome and can detect novel transcripts.
-
High Dynamic Range: Can detect a wide range of expression levels with high sensitivity.
-
Rich Data: Provides information on alternative splicing, single nucleotide variants (SNVs), and gene fusions.[9]
Considerations:
-
Cost: Can be more expensive than microarrays, especially for a large number of samples.
-
Data Analysis Complexity: Requires significant bioinformatics expertise and computational resources.
-
Sequencing Depth: The number of sequencing reads per sample needs to be carefully considered based on the experimental goals.[7]
Experimental Protocol: RNA-Seq
-
Sample Preparation and RNA Isolation:
-
Follow the same procedure for cell culture, treatment with this compound, and RNA isolation as described for qPCR and microarrays. Ensure high RNA integrity (RIN > 8 is recommended, though some protocols can accommodate lower quality).[8]
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA sample, as it constitutes the majority of RNA in the cell.
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA from the fragmented RNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.
-
Amplify the library via PCR to generate a sufficient quantity for sequencing.
-
Perform quality control on the library to assess its size distribution and concentration.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the goals of the study.[7]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify the number of reads mapping to each gene to determine expression levels.
-
Identify differentially expressed genes between this compound-treated and control samples.
-
Perform downstream analysis such as pathway analysis, gene ontology enrichment, and investigation of alternative splicing.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: qPCR Results for Selected Genes after this compound Treatment
| Gene | This compound Conc. (µM) | Fold Change (vs. Vehicle) | p-value |
| Gene A | 1 | 2.5 | 0.04 |
| 10 | 5.8 | <0.01 | |
| Gene B | 1 | -1.8 | 0.03 |
| 10 | -4.2 | <0.01 | |
| Gene C | 1 | 1.1 | 0.45 |
| 10 | 1.3 | 0.31 |
Table 2: Top 10 Differentially Expressed Genes from RNA-Seq/Microarray
| Gene ID | Gene Name | log2(Fold Change) | p-value | Adjusted p-value |
| ENSG000001 | Gene X | 3.45 | 1.2e-8 | 2.5e-7 |
| ENSG000002 | Gene Y | -2.89 | 3.5e-7 | 4.1e-6 |
| ENSG000003 | Gene Z | 2.56 | 8.1e-7 | 7.9e-6 |
| ... | ... | ... | ... | ... |
Visualizations (Graphviz)
Caption: General experimental workflow for gene expression analysis.
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
References
- 1. Gene expression profiling - Wikipedia [en.wikipedia.org]
- 2. Gene Expression Profiling and its Practice in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microarray Analysis in Drug Discovery and Clinical Applications | Springer Nature Experiments [experiments.springernature.com]
- 5. Experimental Design and Analysis of Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microarray and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 8. alitheagenomics.com [alitheagenomics.com]
- 9. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 10. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bu.edu [bu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling [frontiersin.org]
- 14. blog.championsoncology.com [blog.championsoncology.com]
Application Notes and Protocols for Dimezone in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimezone is a novel photoswitchable fluorescent hydrazone probe designed for advanced fluorescence microscopy applications. Its unique properties make it particularly well-suited for super-resolution imaging of cellular membranes, offering significant advantages in visualizing subcellular structures with nanoscale precision. This document provides detailed application notes and protocols for the effective use of this compound in fluorescence microscopy, catering to the needs of researchers, scientists, and professionals in drug development.
This compound's core structure allows for reversible photoswitching between a fluorescent "ON" state and a non-fluorescent "OFF" state using light of different wavelengths. This capability is central to its application in Single-Molecule Localization Microscopy (SMLM) techniques such as Photoactivated Localization Microscopy (PALM). Structural optimizations have led to enhanced brightness and a shift of its photoswitching wavelengths into the visible spectrum, making it compatible with standard microscopy equipment and reducing potential phototoxicity.[1][2][3]
A key feature of this compound is its utility in wash-free, live-cell imaging.[3] This allows for the study of dynamic processes within the plasma membrane of living cells with high spatial and temporal resolution. The probe exhibits excellent thermal stability, with a long thermal half-life, ensuring that the switching between states is primarily light-driven.[3]
Data Presentation
The photophysical properties of this compound and its precursors have been characterized to optimize its performance in super-resolution microscopy. The following table summarizes the key quantitative data for this compound (referred to as compound 8 in the source literature) and a related model compound (compound 7).[3]
| Property | Compound 7 | This compound (Compound 8) |
| Activation Wavelength | 405 nm | 405 nm |
| Excitation Wavelength | 561 nm | 561 nm |
| Emission Wavelength | ~600 nm (in toluene) | Not explicitly stated, expected to be similar |
| Localization Precision (Fixed Cells) | Not Applicable | 17 nm |
| Localization Precision (Live Cells) | Not Applicable | 25 nm |
| Switching-OFF Wavelength | 577 nm | Not explicitly stated, likely similar to 7 |
| Thermal Half-life (at RT) | 226 ± 28 years | Not explicitly stated, expected to be long |
Experimental Protocols
Protocol 1: Live-Cell Super-Resolution Imaging of Plasma Membranes with this compound
This protocol describes the use of this compound for super-resolution imaging of the plasma membrane in live cells using Photoactivated Localization Microscopy (PALM).
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with FBS)
-
Glass-bottom dishes suitable for high-resolution microscopy
-
Fluorescence microscope equipped for super-resolution imaging (e.g., with 405 nm and 561 nm lasers)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but can start in the range of 1-10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently add the this compound-containing imaging medium to the cells.
-
Incubation is not strictly necessary as the probe is fluorogenic and wash-free; imaging can commence shortly after addition.
-
-
Super-Resolution Imaging (PALM):
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Use a low-power 405 nm laser for photoactivation of a sparse subset of this compound molecules.
-
Excite the activated molecules using a 561 nm laser and record their fluorescence until they photobleach.
-
Repeat the activation and excitation cycle for thousands of frames to collect data from a large number of single molecules.
-
The power of the 405 nm laser should be adjusted to maintain a low density of activated fluorophores per frame.
-
-
Data Analysis:
-
Process the acquired image series with a suitable localization software (e.g., ImageJ with appropriate plugins, or commercial software).
-
The software will detect and localize the individual fluorescent spots in each frame with sub-pixel accuracy.
-
Reconstruct the final super-resolution image from the coordinates of all localized molecules.
-
Protocol 2: Fixed-Cell Super-Resolution Imaging of Plasma Membranes with this compound
This protocol outlines the procedure for using this compound for super-resolution imaging of the plasma membrane in fixed cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on glass coverslips to the desired confluency.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
-
Staining:
-
Prepare a working solution of this compound in PBS (e.g., 1-10 µM).
-
Incubate the fixed cells with the this compound solution for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS to remove unbound probe.
-
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Super-Resolution Imaging and Data Analysis: Follow steps 4 and 5 from Protocol 1.
Visualizations
Below are diagrams illustrating the experimental workflow and the photoswitching mechanism of this compound.
Caption: Experimental workflow for super-resolution imaging using this compound.
Caption: Photoswitching mechanism of the this compound probe.
References
- 1. Photoswitchable Fluorescent Hydrazone for Super-Resolution Cell Membrane Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoswitchable Fluorescent Hydrazone for Super-Resolution Cell Membrane Imaging. | Semantic Scholar [semanticscholar.org]
- 3. Photoswitchable Fluorescent Hydrazone for Super-Resolution Cell Membranes Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Dimezone
Welcome to the technical support center for Dimezone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound.
Disclaimer: "this compound" is not a universally recognized chemical identifier. It may be a proprietary name or a specific designation for a compound that is poorly soluble in aqueous solutions. The guidance provided here is based on established principles for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) and should be adapted to the specific properties of your molecule. The primary components of a known veterinary product named this compound are Phenylbutazone (practically insoluble in water) and p-methylaminophenol sulfate (soluble in water).[1][2][3][4][5][6] This guide will focus on strategies applicable to poorly soluble, non-polar compounds like Phenylbutazone.
Troubleshooting Guide: Quick Solutions
This section addresses immediate issues you might encounter during your experiments in a simple question-and-answer format.
Q1: My this compound powder is not dissolving in water or buffer. What should I do first?
A1: First, confirm the compound's basic properties. If it is a non-polar, hydrophobic compound, it is not expected to dissolve in aqueous solutions. Your immediate next step should be to try dissolving a small amount in a water-miscible organic solvent like DMSO, ethanol, or DMF.[7] If it dissolves, you can prepare a concentrated stock solution and dilute it into your aqueous medium, ensuring the final solvent concentration is low enough to not affect your experiment.
Q2: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. Why did this happen and how can I fix it?
A2: This is a common issue called "crashing out." It happens when the concentration of the organic solvent is diluted below the level needed to keep the compound in solution. To fix this, you can either increase the final concentration of the co-solvent in your aqueous medium (if your experimental system tolerates it) or explore other solubilization techniques such as using surfactants or cyclodextrins to keep the compound in the aqueous phase.[8][9]
Q3: I tried vortexing and heating the solution, but the solubility did not improve significantly. What are my next options?
A3: While gentle heating can sometimes increase the rate of dissolution, it may not significantly increase the equilibrium solubility for many compounds.[10] Aggressive heating is not recommended as it can cause degradation. Your next options involve more advanced formulation strategies, such as pH adjustment (if the molecule has ionizable groups), the use of co-solvents, surfactants, or complexing agents.[11][12][13][14]
Frequently Asked Questions (FAQs)
This section provides more detailed explanations of various solubility enhancement techniques.
Q1: What are the primary methods to improve the solubility of a poorly water-soluble drug like this compound?
A1: There are several established methods, which can be broadly categorized as physical and chemical modifications:[12][14]
-
Co-solvency: This involves adding a water-miscible organic solvent in which the drug is soluble (e.g., ethanol, propylene glycol, DMSO) to the aqueous solution.[14][15][16][17] This reduces the polarity of the solvent, making it more favorable for non-polar compounds.[9]
-
pH Adjustment: If your compound has ionizable functional groups (acidic or basic), adjusting the pH of the solution can convert the molecule into its salt form, which is typically more water-soluble.[13][18] For example, Phenylbutazone dissolves in alkaline solutions.[2][4]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their solubility in the bulk aqueous phase.[10][11][18]
-
Complexation with Cyclodextrins: Cyclodextrins are cone-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior.[19] They can encapsulate a hydrophobic drug molecule, forming an "inclusion complex" that is more soluble in water.[19][20][21][22][23][24][25]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can improve the dissolution rate.[11][13][14][20][26]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[11][21]
Q2: How do I choose the right solubilization method for my experiment?
A2: The choice depends on the physicochemical properties of your compound and the requirements of your experimental system. The following workflow can guide your decision.
Q3: How do co-solvents and cyclodextrins work to improve solubility?
A3: Co-solvents work by reducing the overall polarity of the solvent system. Water is a highly polar solvent, which makes it difficult for non-polar (hydrophobic) drug molecules to dissolve. By adding a less polar, water-miscible solvent like ethanol, you create a solvent mixture that is more favorable for the hydrophobic drug.[15][27]
Cyclodextrins, on the other hand, act as molecular hosts. They have a bucket-like shape with a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound molecule can fit inside the cyclodextrin's cavity, forming a new, larger complex. The outside of this complex is hydrophilic, allowing it to dissolve readily in water.[19][25]
Data Presentation: Solubility Enhancement of a Model Compound
The following table presents hypothetical data for a model compound similar to this compound, illustrating the effectiveness of different solubilization techniques.
| Method/Solvent System | Concentration | Achieved Solubility (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water | N/A | < 1 | - |
| PBS (pH 7.4) | N/A | < 1 | - |
| Water with 10% Ethanol | 10% (v/v) | 50 | > 50x |
| Water with 10% DMSO | 10% (v/v) | 250 | > 250x |
| 0.1 M NaOH (pH ~13) | N/A | 1,500 | > 1500x |
| 5% HP-β-Cyclodextrin in Water | 5% (w/v) | 800 | > 800x |
| 1% Polysorbate 80 in Water | 1% (w/v) | 450 | > 450x |
Note: Data are for illustrative purposes only. Actual solubility will depend on the specific properties of this compound and the precise experimental conditions.
Experimental Protocols
Protocol: Determining Equilibrium Solubility by the Shake-Flask Method
This is the gold-standard method for determining the thermodynamic solubility of a compound.[28][29][30][31]
Objective: To determine the equilibrium solubility of this compound in a chosen solvent system at a specific temperature.
Materials:
-
This compound (solid powder)
-
Chosen solvent (e.g., PBS pH 7.4, water with 5% HP-β-Cyclodextrin)
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated analytical balance
Methodology:
-
Preparation: Add an excess amount of solid this compound powder to a glass vial. "Excess" means adding enough compound so that undissolved solid remains visible at the end of the experiment. (e.g., add 2-5 mg of this compound to 1 mL of solvent).
-
Incubation: Add the chosen solvent to the vial. Cap the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[28][30]
-
Phase Separation: After incubation, let the vials stand undisturbed for at least one hour to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.
-
Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. Note: It is crucial to test for compound binding to the filter material beforehand.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV). Compare the result against a standard curve prepared with known concentrations of this compound.
-
Calculation: The measured concentration of the saturated solution is the equilibrium solubility of this compound in that solvent system. The experiment should be performed in triplicate.
References
- 1. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylbutazone | 50-33-9 [chemicalbook.com]
- 3. P-METHYLAMINOPHENOL SULFATE - Ataman Kimya [atamanchemicals.com]
- 4. Phenylbutazone CAS#: 50-33-9 [m.chemicalbook.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Metol | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Improving API Solubility [sigmaaldrich.com]
- 9. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. agnopharma.com [agnopharma.com]
- 14. ijpbr.in [ijpbr.in]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 18. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arborpharmchem.com [arborpharmchem.com]
- 21. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 22. scienceasia.org [scienceasia.org]
- 23. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 24. iipseries.org [iipseries.org]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 28. enamine.net [enamine.net]
- 29. downloads.regulations.gov [downloads.regulations.gov]
- 30. bioassaysys.com [bioassaysys.com]
- 31. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with Dimezone stability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with Dimezone.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO shows reduced efficacy after a few weeks at -20°C. What could be the cause?
A1: Reduced efficacy of this compound stock solutions can stem from several factors. Firstly, repeated freeze-thaw cycles are known to degrade the compound. It is highly recommended to aliquot your stock solution into single-use volumes immediately after preparation to minimize this effect. Secondly, the purity of the DMSO is crucial; it should be anhydrous and of high grade. DMSO is hygroscopic and can absorb moisture, which may lead to the hydrolysis of this compound over time. Always use freshly opened, high-purity DMSO for preparing your stock solutions.[1]
Q2: I've noticed a yellow discoloration in my aqueous this compound solution during my experiments. Is this indicative of degradation?
A2: Yes, a change in color, such as yellowing, is a common indicator of chemical degradation. This can be caused by oxidation or photodegradation, as this compound is sensitive to both light and oxygen.[1] To mitigate this, it is best practice to prepare fresh aqueous solutions for each experiment and to protect them from light by using amber-colored vials or by wrapping the container in aluminum foil. If your experimental setup allows, consider de-gassing your aqueous buffers to remove dissolved oxygen.
Q3: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to its stability?
A3: Inconsistent assay results are frequently linked to the instability of the compound in the experimental medium.[1] The stability of this compound can be influenced by the pH and composition of your cell culture medium. It is advisable to minimize the time the compound is in the aqueous buffer before being added to the cells. Maintaining a consistent temperature throughout your experiment is also critical. For maximum reproducibility, prepare fresh dilutions from a stable stock solution immediately before each experiment.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
If you observe precipitation when diluting your this compound stock solution into aqueous buffers, consider the following troubleshooting steps:
-
pH Optimization: The solubility of this compound is pH-dependent. Conduct a pH-solubility profile to identify the optimal pH for your formulation that maintains the compound in solution.
-
Use of Co-solvents: To enhance the solubility of hydrophobic compounds like this compound, consider using co-solvents such as ethanol or propylene glycol.
-
Formulation Aids: The use of non-ionic surfactants, such as Tween® 80, or solubilizing agents like cyclodextrins, can help to create micellar formulations or inclusion complexes that improve aqueous solubility.[1]
Issue 2: Rapid Degradation of this compound in Solution
If you suspect that this compound is degrading rapidly during your experiments, the following table summarizes potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | Optimize the pH of your solution.[2] this compound is more stable at a slightly acidic pH (5.5-6.5). Avoid highly acidic or basic conditions. |
| Oxidation | Degas your aqueous buffers to remove dissolved oxygen.[1] Consider adding an antioxidant, such as ascorbic acid, but first verify that it does not interfere with your assay. |
| Photodegradation | Protect your solutions from light by using amber vials or wrapping containers in foil.[1][3] Minimize exposure to ambient light during experimental setup. |
| Thermal Degradation | Maintain a consistent and cool temperature during your experiments where possible. Avoid prolonged exposure to elevated temperatures. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol is designed to identify the primary degradation pathways of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.[1]
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.[1]
-
-
Sample Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition. Neutralize the acidic and basic samples.
-
HPLC Analysis: Dilute the samples to an appropriate concentration for HPLC analysis. Use a validated HPLC method to quantify the remaining percentage of this compound and to identify the formation of any degradation products.
Visual Guides
This compound Degradation Pathway
Caption: Major degradation pathways for this compound.
Troubleshooting Workflow for this compound Instability
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Optimizing Dimezone Concentration for Maximum Efficacy
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Dimezone in their experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to help optimize experimental design and overcome common challenges for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the MAPK/ERK signaling pathway. By binding to the ATP-binding site of TKX, this compound prevents its phosphorylation and subsequent activation, leading to a downstream blockade of cellular proliferation and survival signals. This makes it a subject of investigation for anti-cancer therapies.
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the specific cell line. For initial experiments, a broad concentration range from 10 nM to 50 µM is recommended to establish a dose-response curve. A literature search for similar compounds or previous studies on your cell line of interest can help narrow this starting range.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 100 mM. For cell culture experiments, prepare a 10 mM stock solution in sterile DMSO. This stock solution should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept constant across all conditions and should not exceed 0.5% to avoid solvent-induced toxicity.[2]
Q4: What are the expected morphological changes in cells treated with this compound?
A4: Depending on the cell line and this compound concentration, you may observe morphological changes indicative of apoptosis or cell cycle arrest. These can include cell shrinkage, membrane blebbing, and detachment from the culture plate. It is advisable to monitor cells daily using light microscopy.
Q5: How do I interpret the IC50 value for this compound?
A5: The IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit a biological process (e.g., cell proliferation) by 50%. A lower IC50 value indicates higher potency. It is crucial to determine the IC50 in your specific experimental system, as it can vary significantly between cell lines.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hr) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 12.8 |
| U-87 MG | Glioblastoma | 48 | 8.5 |
| HeLa | Cervical Cancer | 72 | 15.1 |
| HT-29 | Colorectal Adenocarcinoma | 72 | 25.4 |
| Note: These are example values and may not be representative of actual experimental results. |
Table 2: Cytotoxicity Profile of this compound (CC50 Values)
| Cell Line | Description | Incubation Time (hr) | CC50 (µM) |
| HEK293 | Human Embryonic Kidney | 48 | > 100 |
| BJ Fibroblasts | Normal Human Foreskin | 72 | 85.7 |
| Note: CC50 is the concentration that causes the death of 50% of cells. |
Experimental Protocols
Protocol: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration-dependent effect of this compound on cell viability.
1. Cell Seeding:
- Culture cells to approximately 80% confluency.
- Trypsinize and perform a cell count.
- Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
- Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.
- Incubate the plate for the desired time period (e.g., 48 or 72 hours).
3. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Carefully remove the medium from each well without disturbing the formazan crystals.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure a single-cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation (edge effect). Fill them with sterile PBS instead.
-
Issue 2: No Significant Effect of this compound Observed
-
Possible Cause: this compound concentration is too low, incubation time is too short, the cell line is resistant, or the compound has degraded.
-
Solution:
-
Test a wider and higher range of concentrations.
-
Increase the incubation period, ensuring it is appropriate for the cell line's doubling time.
-
Consider using a different, more sensitive cell line to confirm compound activity.
-
Ensure proper storage and handling of the this compound stock solution to prevent degradation.
-
Issue 3: High Cytotoxicity in Vehicle Control Wells
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high.
-
Solution:
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
-
Prepare a dilution series of the solvent to determine the maximum tolerated concentration for your specific cell line.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow for IC50 determination using an MTT assay.
Caption: Troubleshooting flowchart for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Dimezone assays
Disclaimer: Information regarding a "Dimezone assay" could not be found. The following technical support guide is based on a widely used alternative, the Luminescent Kinase Assay, and is intended to serve as a representative example.
Technical Support Center: Luminescent Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in their luminescent kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background signal in my luminescent kinase assay?
A1: High background signals can stem from several factors. Contaminated reagents, particularly ATP stock with ADP, can be a primary source.[1][2] Additionally, the intrinsic luminescence of test compounds or their interference with the luciferase enzyme can lead to artificially high signals.[1][3] Another potential cause is the autophosphorylation of the kinase enzyme itself.[2]
Q2: Why is my luminescent signal low or absent?
A2: A low or non-existent signal often points to issues with critical assay components.[2] Check the activity of your kinase, as improper storage or handling can lead to its degradation.[2][4] It is also important to verify the concentrations of ATP, substrate, and the kinase to ensure they are optimal for your specific assay.[2] The composition of the assay buffer, including pH and the presence of necessary cofactors like MgCl2, is also crucial for kinase activity.[2]
Q3: What can cause high variability between replicate wells?
A3: High variability can be introduced at multiple stages of the experiment. Inconsistent pipetting, temperature fluctuations across the assay plate, or edge effects can all contribute to this issue.[5][6][7] The stability of the luminescent signal can also be a factor; ensure that you are reading the plate within the recommended time frame after adding the detection reagent.[8] Reagent quality and lot-to-lot variability can also impact reproducibility.[9]
Q4: How do I differentiate between a true kinase inhibitor and a compound that interferes with the assay?
A4: Assay interference is a common source of false positives in high-throughput screening.[10] To identify interfering compounds, you can run a counter-screen where the test compound is added to a reaction mixture without the kinase enzyme.[1] If a signal change is still observed, it indicates interference with the detection reagents.[1] Orthogonal assays that use a different detection method can also be employed to confirm true hits.[11]
Troubleshooting Guide for Unexpected Results
This guide provides a structured approach to resolving common issues encountered during luminescent kinase assays.
| Observed Problem | Potential Cause | Recommended Solution |
| High Background Signal | ATP reagent contaminated with ADP. | Use a fresh, high-quality ATP stock. Consider an ATP source with low ADP contamination.[4] |
| Compound interference (autoluminescence or luciferase activation). | Run a "no enzyme" control with the compound to measure its intrinsic signal.[1] | |
| Kinase autophosphorylation. | Run a "no substrate" control to quantify autophosphorylation. If high, consider reducing the enzyme concentration.[2] | |
| Low Signal or No Activity | Inactive kinase enzyme. | Verify enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme.[2] |
| Suboptimal reagent concentrations. | Titrate ATP, substrate, and enzyme concentrations to determine the optimal conditions for your specific kinase.[8] | |
| Incorrect assay buffer composition. | Ensure the buffer has the correct pH, ionic strength, and necessary cofactors (e.g., MgCl2).[2] | |
| High Well-to-Well Variability | Inaccurate liquid handling. | Calibrate and verify the performance of pipettes and automated liquid handlers. |
| Temperature gradients across the plate. | Allow plates to equilibrate to room temperature before adding reagents and reading. Use a temperature-controlled plate reader if available.[6] | |
| Edge effects. | Avoid using the outer wells of the plate for samples, or fill them with buffer to create a more uniform environment.[7] | |
| Inconsistent IC50 Values | Assay conditions are not in the linear range. | Ensure the kinase reaction is within the linear range with respect to time and enzyme concentration. |
| Compound instability or aggregation. | Check the solubility of the compound in the assay buffer. Consider including a low concentration of a non-ionic detergent like Triton X-100 to prevent aggregation.[1] | |
| ATP concentration affecting inhibitor potency. | For ATP-competitive inhibitors, the apparent IC50 value will be influenced by the ATP concentration. Consider using an ATP concentration close to the Km value for your kinase.[12] |
Experimental Protocols
General Luminescent Kinase Assay Protocol (e.g., Kinase-Glo®)
This protocol is a generalized procedure for measuring kinase activity by quantifying the amount of ATP remaining in the reaction.
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, and any potential inhibitors in an appropriate kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final volume and concentrations should be optimized for the specific kinase being assayed.
-
Incubate the reaction at the optimal temperature for a predetermined time (e.g., 60 minutes).[2]
-
-
Signal Detection:
-
Allow the reaction plate and the luminescent detection reagent (e.g., Kinase-Glo® Reagent) to equilibrate to room temperature.
-
Add a volume of the detection reagent equal to the volume of the kinase reaction to each well.[8] This step stops the kinase reaction and initiates the luminescent signal generation.
-
Mix the contents of the wells thoroughly, usually by orbital shaking for a few minutes.
-
-
Data Acquisition:
Protocol for Identifying Assay Interference
This protocol helps determine if a test compound interferes with the luminescent detection reagents.
-
Reaction Setup:
-
Set up the assay as described above, but substitute the kinase enzyme with an equal volume of kinase buffer.
-
Add the test compound at the desired concentrations to these "no enzyme" control wells.
-
-
Signal Detection and Data Acquisition:
-
Follow the same signal detection and data acquisition steps as the main assay protocol.
-
-
Data Analysis:
-
If the luminescent signal in the "no enzyme" control wells changes in the presence of the compound, it indicates that the compound is interfering with the assay chemistry.
-
Visualizations
Caption: A generalized workflow for a luminescent kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. promega.com [promega.com]
- 5. arxiv.org [arxiv.org]
- 6. tecan.com [tecan.com]
- 7. researchgate.net [researchgate.net]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Identification of Factors Contributing to Variability in a Blood-Based Gene Expression Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. promega.co.uk [promega.co.uk]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
How to reduce off-target effects of Dimezone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the off-target effects of Dimezone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects occur when a compound like this compound binds to and alters the function of molecules other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success in drug development.[1][2] For instance, an observed cellular phenotype might be incorrectly attributed to the on-target effect of this compound when it is actually a consequence of an off-target interaction.
Q2: What are the initial indicators that this compound might be causing off-target effects in my experiments?
A2: Several signs can suggest that the observed effects of this compound are not solely due to its intended target. These include:
-
Inconsistent results when using a different small molecule inhibitor for the same target.[3]
-
Discrepancies between the phenotype observed with this compound and the phenotype seen with genetic validation methods (e.g., CRISPR-Cas9 knockout of the intended target).[3]
-
Cellular toxicity at concentrations close to the effective dose for the on-target effect.[1]
-
A narrow therapeutic window in dose-response experiments.[4]
Q3: What are the general strategies to minimize the off-target effects of this compound?
A3: A multi-pronged approach is recommended to minimize off-target effects. Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[1][3]
-
Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors for the same target, as well as genetic approaches like CRISPR-Cas9.[3]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to confirm engagement at the effective concentration.[3]
-
Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of this compound, providing a comprehensive view of its on- and off-target interactions.[3]
Troubleshooting Guide
Issue 1: I am observing significant cell death in my cultures treated with this compound, even at concentrations where the on-target effect is minimal.
-
Question: Could this be an off-target effect?
-
Answer: Yes, this is a strong indication of off-target toxicity.[1] this compound may be interacting with essential cellular proteins, leading to cytotoxicity that is independent of its intended target.
-
Question: How can I troubleshoot this?
-
Answer:
-
Perform a detailed dose-response curve for both on-target activity and cell viability. This will help you determine the therapeutic window.
-
Use a structurally unrelated inhibitor for the same target. If this compound does not cause similar toxicity at its effective concentration, it is likely that the toxicity of this compound is due to off-target effects.
-
Conduct proteome-wide profiling (e.g., using chemical proteomics) to identify potential off-target proteins that could be responsible for the observed toxicity.
-
Issue 2: The phenotype I see with this compound is different from what has been reported with CRISPR-Cas9 knockout of the intended target.
-
Question: Why is there a discrepancy?
-
Answer: This discrepancy strongly suggests that the phenotype observed with this compound is due to its off-target effects.[3] While this compound may be inhibiting the intended target, its interaction with other proteins could be producing a different overall cellular response.
-
Question: How can I confirm the on-target effect of this compound?
-
Answer:
-
Perform a rescue experiment. If the phenotype is on-target, expressing a this compound-resistant version of the target protein in a knockout cell line should reverse the effect of the compound.[5]
-
Use a Cellular Thermal Shift Assay (CETSA). This will allow you to directly measure the engagement of this compound with its intended target in intact cells.[3][6]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how data from a kinase screen can be used to assess the selectivity of this compound.
| Kinase Target | IC50 (nM) | Fold Selectivity (Off-Target / On-Target) |
| On-Target Kinase A | 50 | 1 |
| Off-Target Kinase B | 500 | 10 |
| Off-Target Kinase C | 2,500 | 50 |
| Off-Target Kinase D | >10,000 | >200 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Comparative Analysis of On-Target and Off-Target Effects
This table provides a framework for comparing the effects of this compound with genetic validation.
| Experimental Condition | On-Target Activity (e.g., % inhibition of downstream marker) | Cell Viability (%) |
| Vehicle Control | 0% | 100% |
| This compound (1 µM) | 90% | 40% |
| Target Knockout (CRISPR) | 95% | 98% |
| Structurally Unrelated Inhibitor (1 µM) | 88% | 95% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its intended target in a cellular environment.[3][6]
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[3]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.[3]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]
Protocol 2: CRISPR-Cas9 Genetic Validation
Objective: To validate that the cellular phenotype observed with this compound is a direct result of inhibiting the intended target.[3]
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene of the intended target into a Cas9 expression vector.
-
Transfection and Selection: Transfect the Cas9/gRNA construct into the desired cell line and select for knockout clones.
-
Verification of Knockout: Confirm the knockout of the target protein in the selected clones using Western blotting or genomic sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[3]
Visualizations
Caption: Hypothetical signaling pathway of this compound's on- and off-target effects.
Caption: Experimental workflow for validating this compound's on-target effects.
Caption: Troubleshooting logic for this compound's off-target related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical compound holds promise as cancer treatment with fewer side effects - ecancer [ecancer.org]
- 5. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Gefitinib Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Gefitinib, is now showing resistance. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to Gefitinib in non-small cell lung cancer (NSCLC) cell lines is a well-documented phenomenon. The most common mechanisms include:
-
Secondary Mutations in EGFR: The most prevalent secondary mutation is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2] This mutation is found in approximately 50% of patients who develop resistance to Gefitinib or Erlotinib.[1][3] The T790M mutation increases the affinity of the EGFR kinase domain for ATP, which reduces the inhibitory effect of Gefitinib.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. Key bypass pathways include:
-
MET Amplification: Amplification of the MET proto-oncogene is observed in about 5-20% of Gefitinib-resistant cases.[2][5][6][7] MET amplification leads to the activation of the PI3K/Akt pathway through ERBB3 (HER3), thereby maintaining cell survival signals despite EGFR inhibition.[1][7]
-
PI3K/Akt Pathway Activation: Aberrant activation of the PI3K/Akt signaling cascade is a significant mechanism of resistance.[8][9][10] This can occur through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN.
-
AXL Receptor Tyrosine Kinase Upregulation: Overexpression of the AXL receptor tyrosine kinase has been associated with intrinsic and acquired resistance to EGFR-TKIs.[11]
-
Q2: How can I determine if my resistant cell line has the T790M mutation or MET amplification?
A2: To identify the specific mechanism of resistance in your cell line, you can perform the following molecular analyses:
-
T790M Mutation Analysis:
-
DNA Sequencing: Direct sequencing (Sanger sequencing) of the EGFR gene, specifically exon 20, can detect the T790M mutation.
-
More Sensitive Methods: For detecting low-frequency mutations, more sensitive techniques like quantitative PCR (qPCR)-based assays or next-generation sequencing (NGS) are recommended.[3]
-
-
MET Amplification Analysis:
-
Fluorescence In Situ Hybridization (FISH): FISH is the gold standard for detecting gene amplification and involves using fluorescently labeled probes to visualize the MET gene copy number in cells.
-
Quantitative PCR (qPCR): qPCR can be used to determine the relative copy number of the MET gene compared to a reference gene.
-
Q3: My resistant cell line does not have the T790M mutation or MET amplification. What other resistance mechanisms should I investigate?
A3: In the absence of T790M or MET amplification, other mechanisms could be responsible for Gefitinib resistance.[12] These include:
-
Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation of other RTKs like IGF-1R can contribute to resistance.
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire resistance to EGFR-TKIs.[13] This can be assessed by examining the expression of EMT markers such as E-cadherin (downregulated) and Vimentin (upregulated).
-
Histologic Transformation: In some cases, NSCLC cells can transform into other histological subtypes, such as small cell lung cancer (SCLC), which is inherently resistant to EGFR-TKIs.[5]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to Gefitinib in a Previously Sensitive Cell Line
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Re-evaluate the half-maximal inhibitory concentration (IC50) of Gefitinib in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Compare the new IC50 value to your historical data for the parental sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Common Resistance Mechanisms:
-
Explore Alternative Resistance Pathways: If T790M and MET amplification are not detected, investigate other potential mechanisms:
-
Western Blot Analysis: Analyze the phosphorylation status of key signaling proteins in the PI3K/Akt and MAPK pathways (e.g., p-Akt, p-ERK) to see if these pathways are hyperactivated.[13][14]
-
EMT Marker Expression: Evaluate the expression of EMT markers (E-cadherin, Vimentin) by western blot or immunofluorescence to determine if the cells have undergone EMT.[15]
-
Issue 2: How to Overcome Gefitinib Resistance in My Cell Line
Possible Strategies: Based on the identified resistance mechanism, several strategies can be employed to overcome Gefitinib resistance.
1. Targeting the T790M Mutation:
-
Third-Generation EGFR-TKIs: Use a third-generation EGFR-TKI such as Osimertinib (AZD9291), which is specifically designed to be effective against the T790M mutation.[13]
2. Targeting MET Amplification:
-
Combination Therapy with a MET Inhibitor: Concomitant inhibition of both EGFR and MET is required to overcome resistance mediated by MET amplification.[1] Combine Gefitinib with a MET inhibitor (e.g., Crizotinib or Capmatinib) and assess for synergistic effects on cell viability.
3. Targeting Bypass Signaling Pathways:
-
PI3K/Akt Pathway Inhibitors: If your resistant cells show hyperactivation of the PI3K/Akt pathway, combining Gefitinib with a PI3K inhibitor (e.g., LY294002) or an Akt inhibitor can restore sensitivity.[8][10][14]
-
Combination with Metformin: Metformin, an antidiabetic drug, has been shown to have synergistic effects with Gefitinib in some NSCLC cell lines, particularly those with wild-type LKB1.[16][17][18] This combination can induce a strong antiproliferative and proapoptotic effect.[16][17]
4. Other Combination Strategies:
-
Combination with Chemotherapy: Combining Gefitinib with standard chemotherapy agents has been explored as a strategy to overcome resistance.[19]
-
Combination with Bcl-2 Inhibitors: For resistance in specific contexts like brain metastases, combining Gefitinib with Bcl-2 inhibitors (e.g., ABT-263 or ABT-199) has shown promise.[20]
Data Presentation
Table 1: IC50 Values of Gefitinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | Gefitinib IC50 (µM) | Reference |
| PC-9 | Exon 19 deletion | - | 0.02 | [13] |
| H1650 | Exon 19 deletion | PTEN null | >10 | [13] |
| H1975 | L858R + T790M | T790M mutation | >10 | [13] |
| HCC827 | Exon 19 deletion | - | 0.016 | [21] |
| HCC827 GR | Exon 19 deletion | MET amplification | 16 | [21] |
| A549 | Wild-type | KRAS mutation | 32.0 ± 2.5 | [22] |
| A549GR | Wild-type | Acquired Resistance | 53.0 ± 3.0 | [22] |
Table 2: Synergistic Effects of Combination Therapies in Gefitinib-Resistant Cells
| Cell Line | Resistance Mechanism | Combination Therapy | Effect | Reference |
| PC9R | Acquired Resistance | Gefitinib + Metformin | Synergistic growth inhibition (CI=0.77) | [23] |
| H1650GR | Acquired Resistance (T790M negative) | AZD9291 | Overcame resistance | [13] |
| HCC827GR | MET amplification | Gefitinib + FUS1 Nanoparticles | Synergistic apoptosis | [21] |
| A549 | KRAS mutation | Gefitinib + Leptomycin B | Synergistic cytotoxicity | [22] |
| PC-9-Br | Acquired Resistance | Gefitinib + ABT-263 | Synergistic effect | [20] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is used to determine the concentration of a drug that inhibits cell growth by 50%.[24][25][26]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microtiter plates
-
Gefitinib (or other drugs)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Gefitinib in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-EGFR, anti-EGFR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Assessing Drug Synergy using the Combination Index (CI) Method
This protocol allows for the quantitative determination of drug interaction (synergism, additivity, or antagonism).[27][28][29][30]
Experimental Design:
-
Determine the IC50 values of each drug individually.
-
Design a matrix of drug combinations with varying concentrations of both drugs, typically centered around their IC50 values. A constant ratio or a non-constant ratio design can be used.[31]
-
Treat cells with the individual drugs and their combinations for a specified period (e.g., 72 hours).
-
Measure the effect (e.g., cell viability) for each condition.
Data Analysis:
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
Visualizations
Caption: Mechanism of action of Gefitinib on the EGFR signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LPCAT1 promotes gefitinib resistance via upregulation of the EGFR/PI3K/AKT signaling pathway in lung adenocarcinoma [jcancer.org]
- 9. The PI3K/AKT pathway promotes gefitinib resistance in mutant KRAS lung adenocarcinoma by a deacetylase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BYL719 reverses gefitinib-resistance induced by PI3K/AKT activation in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming the Intrinsic Gefitinib-resistance via Downregulation of AXL in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blocking the PI3K/AKT and MEK/ERK signaling pathways can overcome gefitinib-resistance in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gefitinib inhibits invasive phenotype and epithelial-mesenchymal transition in drug-resistant NSCLC cells with MET amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic effects of metformin treatment in combination with gefitinib, a selective EGFR tyrosine kinase inhibitor, in LKB1 wild-type NSCLC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Synergistic effect of metformin and EGFR-TKI in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Gefitinib Combined with Chemotherapy in Patients with Advanced NSCLC: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming the acquired resistance to gefitinib in lung cancer brain metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 23. Concurrent use of metformin enhances the efficacy of EGFR-TKIs in patients with advanced EGFR-mutant non-small cell lung cancer—an option for overcoming EGFR-TKI resistance - Han - Translational Lung Cancer Research [tlcr.amegroups.org]
- 24. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 28. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantitative methods for assessing drug synergism. | Semantic Scholar [semanticscholar.org]
- 30. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dimezone-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate Dimezone-induced cytotoxicity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments with this compound, a potent inhibitor of Kinase X.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor targeting the catalytic activity of Kinase X, a key protein in a signaling pathway frequently dysregulated in certain cancers. By inhibiting Kinase X, this compound aims to block downstream signaling events that promote cell proliferation and survival.
Q2: What are the known off-target effects and mechanisms of this compound-induced cytotoxicity?
While this compound is effective at inhibiting its primary target, it can induce cytotoxicity through off-target mechanisms.[1] The primary mechanisms of this compound-induced cytotoxicity often involve:
-
Oxidative Stress: this compound can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress.[2] This imbalance can damage cellular components like lipids, proteins, and DNA.[2][3]
-
Mitochondrial Dysfunction: As a consequence of oxidative stress, mitochondrial function can be impaired, leading to a decrease in cellular energy production and the initiation of apoptotic pathways.[4][5]
-
Plasma Membrane Damage: At higher concentrations, this compound has been observed to increase plasma membrane permeability, leading to the release of intracellular components like lactate dehydrogenase (LDH).[4]
Q3: What are the initial signs of this compound-induced cytotoxicity in my cell-based assays?
Common indicators that you may be observing off-target cytotoxicity include:
-
A significant decrease in cell viability at concentrations close to the IC50 for Kinase X inhibition.
-
Inconsistent results between different cell lines, which may have varying sensitivities to oxidative stress.[1]
-
Morphological changes in cells, such as shrinking, rounding, or detachment from the culture plate.
-
Activation of apoptotic pathways, which can be measured by assays such as caspase activity or Annexin V staining.
Q4: What general strategies can I employ to minimize this compound's off-target effects?
Several strategies can be implemented to reduce the impact of off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect.[1]
-
Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with antioxidants (e.g., N-acetylcysteine, Vitamin E) may offer a protective effect.[4][5]
-
Optimize Cell Culture Conditions: Ensure optimal cell culture conditions, including media composition and cell density, as stressed cells may be more susceptible to drug-induced toxicity.[4]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[1]
Troubleshooting Guides
Problem 1: High background cytotoxicity observed in vehicle-treated control cells.
-
Potential Cause: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Troubleshooting Steps:
Problem 2: Inconsistent IC50 values for this compound cytotoxicity between experiments.
-
Potential Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Use a consistent number of cells for each experiment, as cell density can significantly impact the apparent cytotoxicity.[8]
-
Use Healthy, Low-Passage Cells: Ensure your cells are in a logarithmic growth phase and have a low passage number.[7]
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound and other reagents for each experiment to avoid degradation.[7]
-
Problem 3: this compound precipitates out of solution when added to the cell culture medium.
-
Potential Cause: Poor solubility of this compound in aqueous media.
-
Troubleshooting Steps:
-
Check Solubility Limit: Determine the solubility of this compound in your specific culture medium.[7]
-
Gentle Warming: Gently warm the culture medium to 37°C before adding the this compound solution to aid in solubility.[8]
-
Serial Dilutions: Prepare serial dilutions of your high-concentration stock in medium rather than adding a small volume of highly concentrated stock directly to the well.[6]
-
Data Presentation
Table 1: Troubleshooting Parameters for this compound Cytotoxicity Assays
| Parameter | Issue | Potential Cause | Recommended Action |
| Cell Seeding Density | IC50 appears too high | Too few cells seeded. | Increase cell number; perform a titration to find the optimal density.[7] |
| IC50 appears too low | Too many cells, leading to over-confluency. | Decrease cell number to ensure cells are in logarithmic growth phase.[7] | |
| Incubation Time | Low cytotoxic effect | Insufficient time for this compound to induce a response. | Increase incubation time; perform a time-course experiment to optimize.[7] |
| Solvent Concentration | High cell death in controls | Solvent (e.g., DMSO) is at a toxic concentration. | Keep final solvent concentration low (e.g., <0.5% DMSO).[7] |
Table 2: Effect of Antioxidant Co-treatment on this compound-Induced Cytotoxicity
| Treatment Group | This compound Concentration (µM) | N-acetylcysteine (mM) | Cell Viability (%) |
| Untreated Control | 0 | 0 | 100 |
| This compound | 10 | 0 | 45 |
| This compound + NAC | 10 | 5 | 85 |
| NAC alone | 0 | 5 | 98 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[4]
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Plate Preparation: Prepare a 96-well plate containing cells in culture medium.
-
Controls: Include control wells for: no cells (medium only), untreated cells, and a maximum LDH release control (cells lysed with a detergent).[9]
-
Compound Treatment: Add serial dilutions of this compound to the appropriate wells and incubate for the desired time.
-
Assay Procedure:
-
Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: A logical troubleshooting guide for this compound cytotoxicity experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Dimezone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Dimezone experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
The optimal excitation and emission wavelengths for this compound are critical for maximizing signal. While the exact wavelengths should be determined empirically for your specific instrument and buffer conditions, a good starting point is an excitation maximum of ~488 nm and an emission maximum of ~520 nm. It is highly recommended to perform a wavelength scan to determine the precise peaks for your experimental setup.
Q2: How can I reduce background fluorescence in my this compound assay?
High background fluorescence is a common cause of low signal-to-noise ratio. Here are several strategies to mitigate this issue:
-
Use a phenol red-free culture medium: Phenol red is a known source of background fluorescence. Switch to a phenol red-free alternative during the experiment.
-
Wash cells thoroughly: Incomplete removal of unbound this compound or other fluorescent compounds in the media can contribute to high background. Ensure gentle but thorough washing of the cell monolayer with a suitable buffer (e.g., phosphate-buffered saline, PBS) before measurement.
-
Optimize this compound concentration: Using too high a concentration of this compound can lead to increased non-specific binding and background. Perform a concentration-response curve to identify the lowest concentration that gives a robust signal.
-
Check for autofluorescence: Some cell types or media components can exhibit natural fluorescence. It is important to include a "cells only" (no this compound) control to measure the level of autofluorescence.
Q3: My signal is weak or undetectable. What are the possible causes and solutions?
A weak or absent signal can be frustrating. Consider the following troubleshooting steps:
-
Confirm cell viability: this compound's signal may be dependent on cellular health and metabolic activity. Ensure your cells are viable and healthy using a standard method like trypan blue exclusion.
-
Check this compound integrity: Improper storage or handling can lead to degradation of the this compound probe. Store this compound according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.
-
Verify instrument settings: Incorrect filter sets, gain settings, or exposure times on your plate reader or microscope can result in a weak signal. Consult your instrument's manual to ensure optimal settings for the expected excitation and emission wavelengths of this compound.
-
Ensure proper incubation time: The signal from this compound may develop over time. Perform a time-course experiment to determine the optimal incubation period for maximal signal.
Troubleshooting Guides
Problem 1: High Well-to-Well Variability
High variability between replicate wells can obscure real experimental effects.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. |
| Incomplete mixing | Gently mix the this compound solution with the cell media in each well after addition. Avoid vigorous shaking that could detach cells. |
Problem 2: Signal Decreases Over Time (Photobleaching)
Photobleaching is the irreversible destruction of a fluorophore by light exposure.
| Potential Cause | Troubleshooting Step |
| Excessive light exposure | Reduce the excitation light intensity and/or the exposure time on the microscope or plate reader. |
| Repeated measurements | If possible, take a single endpoint measurement. If kinetic measurements are necessary, minimize the number of time points and the duration of light exposure at each point. |
| Lack of antifade reagent | For imaging applications, consider using a mounting medium containing an antifade reagent. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines the steps to determine the optimal working concentration of this compound for your cell type.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Dilution Series: Prepare a 2-fold serial dilution of the this compound stock solution in your assay buffer or phenol red-free medium. A typical starting range might be from 10 µM down to 0.08 µM.
-
Incubation: Remove the culture medium from the cells and add the different concentrations of this compound. Include wells with buffer/medium only (no cells) as a background control and wells with cells and buffer/medium only (no this compound) to measure autofluorescence. Incubate for the recommended time, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Measurement: Add fresh PBS or phenol red-free medium to each well and measure the fluorescence intensity using a plate reader with the appropriate excitation and emission filters.
-
Data Analysis: Subtract the average background fluorescence (no cells) from all readings. Then, subtract the average autofluorescence (no this compound) from the cell-containing wells. Plot the corrected fluorescence intensity against the this compound concentration to identify the concentration that provides a saturating signal with low background.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common this compound signal issues.
Technical Support Center: Long-Term Storage of Dimezone
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage of Dimezone (CAS: 2654-58-2). Ensuring the stability of this compound is critical for the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1] To minimize the potential for thermal degradation, storage at refrigerated temperatures (2-8 °C) is recommended. For extended periods, storage at -20 °C can further preserve its integrity.
Q2: How should this compound be protected from environmental factors?
This compound should be stored in a tightly sealed container to protect it from moisture and air.[1] As pyrazolidinone derivatives can be sensitive to light, using amber or opaque containers is a crucial preventative measure to block exposure to UV and visible light.[2] If stored in a clear container, it should be placed in a dark location or wrapped in aluminum foil.
Q3: Is this compound susceptible to degradation in solution?
Yes, like its analogue Phenidone, this compound is expected to be more susceptible to degradation when in solution, primarily through oxidation.[2][3] The rate of degradation can be influenced by the solvent, pH, presence of oxygen, and exposure to light and metal ions.[2][3] For this reason, it is advisable to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be refrigerated in a tightly sealed, light-protecting container.
Q4: What are the signs of this compound degradation?
Visual signs of degradation in solid this compound can include a change in color from its typical white to light orange or pink crystalline powder, or the formation of clumps.[4][5] In solution, degradation may be indicated by a color change or the formation of a precipitate. However, significant degradation can occur without any visible changes, necessitating analytical methods for confirmation.
Q5: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its structural analogue Phenidone, the primary degradation pathway is likely oxidation.[2][3] This can be accelerated by factors such as light, heat, and the presence of metal ions.[2][3] Hydrolysis under strongly acidic or basic conditions may also occur, potentially leading to the cleavage of the pyrazolidinone ring.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results using stored this compound. | Degradation of the compound leading to reduced purity and potency. | 1. Verify the purity of the stored this compound using an appropriate analytical method (see Table 2). 2. If degradation is confirmed, discard the old stock and use a fresh, unopened container. 3. Review and optimize storage conditions to mitigate future degradation. |
| Visible color change in solid this compound. | Likely oxidation or contamination. | 1. Do not use the compound for sensitive experiments. 2. Consider the age of the compound and storage history. 3. If possible, confirm purity analytically. Otherwise, dispose of the material according to safety guidelines. |
| Precipitate formation in a this compound solution. | Degradation product formation or poor solubility. | 1. Confirm the solvent and concentration are appropriate for this compound. 2. If solubility is not the issue, the precipitate is likely a degradation product. The solution should be discarded. 3. Prepare fresh solutions immediately before use. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (refrigerated) or -20 °C (frozen) for extended periods. | To minimize thermal degradation.[1] |
| Light | Store in amber or opaque containers, or in the dark. | To prevent photodegradation.[2] |
| Atmosphere | Tightly sealed container. Consider flushing with an inert gas (e.g., argon, nitrogen) for maximum protection. | To protect from moisture and atmospheric oxygen, which can accelerate oxidative degradation.[1] |
| Incompatible Substances | Store away from strong oxidizing agents.[1] | To prevent chemical reactions that could lead to degradation. |
Table 2: Analytical Methods for Purity Assessment of this compound
| Method | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a mobile and stationary phase. | Quantitative analysis of purity and detection of degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | Identification of volatile impurities and degradation products. |
| Melting Point Determination | A pure compound has a sharp and defined melting point. Impurities typically lower and broaden the melting point range. | A simple, preliminary assessment of purity. The reported melting point is 167-172 °C.[4][5][6] |
| UV-Visible Spectroscopy | Measures the absorption of light by a compound in solution. | Can be used for quantitative analysis if a reference standard is available. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[7][8][9][10][11]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various media:
-
0.1 N HCl (Acidic hydrolysis)
-
0.1 N NaOH (Basic hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
Deionized water (Neutral hydrolysis)
-
-
Stress Conditions:
-
Hydrolytic: Store the acidic, basic, and neutral solutions at 60 °C for 24-48 hours.
-
Oxidative: Store the hydrogen peroxide solution at room temperature, protected from light, for 24 hours.
-
Thermal: Store solid this compound at 105 °C for 48 hours.
-
Photolytic: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] A control sample should be wrapped in foil to exclude light.
-
-
Analysis:
-
At specified time points, withdraw samples.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS/MS.
-
Mandatory Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenidone Oxidation Chemistry | Photrio.com Photography Forums [photrio.com]
- 4. 4,4-Dimethyl-1-phenyl-3-pyrazolidone | CAS 2654-58-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 4,4-Dimethyl-1-phenyl-3-pyrazolidone (this compound) | CAS 2654-58-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 4,4-Dimethyl-1-phenyl-3-pyrazolidone | 2654-58-2 [chemicalbook.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
Validating Latrepirdine (Dimebon) Efficacy in Neurodegenerative Disease Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug latrepirdine (Dimebon), initially explored for Alzheimer's and Huntington's diseases, with established and emerging therapeutic alternatives. This analysis is supported by a review of preclinical and clinical trial data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Initially developed as an antihistamine, latrepirdine garnered significant interest for its potential neuroprotective properties. However, despite promising early-phase clinical data, it ultimately failed to meet primary endpoints in Phase 3 trials for both Alzheimer's and Huntington's diseases, leading to the discontinuation of its development for these indications.[1][2][3][4] This guide serves to contextualize latrepirdine's performance against other therapeutic strategies and provides detailed methodologies for key experimental paradigms used in the evaluation of such compounds.
Comparative Efficacy in Alzheimer's Disease Models
Latrepirdine was evaluated in the TgCRND8 mouse model of Alzheimer's disease, where it showed a trend towards improvement in spatial memory function.[5] However, this effect was independent of any significant changes in the levels of total or soluble oligomeric amyloid-β (Aβ) in the brain.[5] In clinical trials, initial Phase 2 results for latrepirdine in mild-to-moderate Alzheimer's disease were promising, showing significant improvements in cognitive function.[1][6] However, subsequent Phase 3 trials, such as the CONNECTION and CONCERT studies, failed to demonstrate a significant benefit over placebo on primary endpoints like the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-plus).[7][8][9][10]
In contrast, established treatments like the acetylcholinesterase inhibitor donepezil and the NMDA receptor antagonist memantine have shown modest but consistent benefits in symptomatic management.[11] More recently, anti-amyloid monoclonal antibodies such as lecanemab have demonstrated a statistically significant slowing of cognitive decline in early Alzheimer's disease by targeting Aβ protofibrils and plaques.[12][13]
Table 1: Comparison of Efficacy in Alzheimer's Disease
| Compound | Model System/Population | Key Efficacy Endpoint(s) | Observed Effect | Reference(s) |
| Latrepirdine (Dimebon) | TgCRND8 Mice | Spatial Memory (Morris Water Maze) | Trend towards improvement | [5] |
| Mild-to-Moderate AD (Phase 2) | ADAS-cog | Significant improvement vs. placebo | [6] | |
| Mild-to-Moderate AD (Phase 3) | ADAS-cog, CIBIC-plus | No significant difference from placebo | [7][8] | |
| Donepezil | Mild-to-Moderate AD | ADAS-cog | Modest improvement in symptoms | N/A |
| Memantine | Moderate-to-Severe AD | CIBIC-plus, SIB | Small clinical benefit | [11] |
| Lecanemab | Early AD (Phase 3) | CDR-SB, Amyloid PET | Significant slowing of cognitive decline and reduction in brain amyloid | [12][14] |
Comparative Efficacy in Huntington's Disease Models
In a cellular model of Huntington's disease using primary striatal neuronal cultures from YAC128 transgenic mice, latrepirdine demonstrated neuroprotective effects against glutamate-induced apoptosis at a concentration of 50 μM. This effect was attributed to its action as an inhibitor of NMDA receptors and voltage-gated calcium channels. In a Phase 2 clinical trial involving patients with mild-to-moderate Huntington's disease, latrepirdine showed a statistically significant improvement in cognitive function as measured by the Mini-Mental State Examination (MMSE) (p=0.03).[15][16][17] However, the subsequent Phase 3 HORIZON trial, which enrolled 403 patients, failed to show a significant improvement on the co-primary endpoints of MMSE (p=0.39) and CIBIC-plus (p=0.84).[2][18][19][20]
Tetrabenazine is an approved treatment for chorea associated with Huntington's disease but does not address cognitive decline. Other therapeutic avenues, such as NMDA receptor antagonists, have been explored with limited success.
Table 2: Comparison of Efficacy in Huntington's Disease
| Compound | Model System/Population | Key Efficacy Endpoint(s) | Observed Effect | Reference(s) |
| Latrepirdine (Dimebon) | YAC128 Mouse Primary Striatal Neurons | Neuroprotection against glutamate-induced apoptosis | Neuroprotective at 50 μM | N/A |
| Mild-to-Moderate HD (Phase 2) | MMSE | Significant improvement vs. placebo (p=0.03) | [15][16][17] | |
| Mild-to-Moderate HD (Phase 3) | MMSE, CIBIC-plus | No significant difference from placebo | [2][18][19][20] | |
| Tetrabenazine | Huntington's Disease | Chorea | Symptomatic improvement of chorea | N/A |
Experimental Protocols
Protocol 1: Primary Striatal Neuron Culture from YAC128 Mice
This protocol describes the isolation and culture of primary striatal neurons from transgenic mice, a key in vitro model for studying Huntington's disease.
Materials:
-
Poly-D-lysine
-
Laminin
-
Sterile water
-
Papain solution
-
Trypsin inhibitor
-
Optimem/glucose solution
-
DM/KY solution
Procedure:
-
Day 1: Plate Coating
-
Prepare a solution of poly-D-lysine (final concentration 0.05 mg/ml) and laminin (final concentration 0.005 mg/ml).
-
Coat 24-well plates with the solution, ensuring the entire bottom surface is covered.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[21]
-
-
Day 2: Cell Preparation and Plating
-
Wash the coated plates twice with sterile water and leave them to dry in the incubator.
-
Dissect striatal tissue from embryonic YAC128 mice.
-
Treat the dissected tissue with papain solution for 15 minutes at 37°C, mixing every 5 minutes.
-
Remove the enzyme solution and add trypsin inhibitor. Incubate for 10 minutes at room temperature, then replace with fresh trypsin inhibitor for another 10 minutes.
-
Wash the tissue with Optimem/glucose solution.
-
Triturate the tissue in fresh Optimem/glucose solution to obtain a single-cell suspension.
-
Count the cells using a cytometer and dilute to a final concentration of 0.5-0.6 million cells/ml.
-
Plate 1 ml of the cell suspension into each well of the 24-well plate.[21]
-
Protocol 2: Quantification of Amyloid-β in Mouse Brain
This protocol outlines a common method for measuring Aβ levels in the brains of Alzheimer's disease mouse models.
Materials:
-
Tris-buffered saline (TBS)
-
95% Formic acid
-
Quench buffer
-
Primary antibody against Aβ
-
Secondary antibody
-
Digital imaging system and analysis software
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse and harvest the brain.
-
Prepare brain sections (e.g., 40 μm thick).
-
-
Immunohistochemistry:
-
Place brain sections in a 24-well plate with TBS.
-
Incubate the sections in 95% formic acid for 5 minutes for antigen retrieval.
-
Rinse the sections three times in TBS for 5 minutes each.
-
Incubate in quench buffer for 10 minutes.
-
Block the sections and then incubate with a primary antibody against Aβ overnight.
-
Wash and incubate with an appropriate secondary antibody.
-
-
Imaging and Analysis:
-
Mount the stained sections on slides.
-
Acquire images using a digital microscope.
-
Use image analysis software to quantify the Aβ burden by measuring the stained area in specific brain regions.[22]
-
Protocol 3: Morris Water Maze for Spatial Memory Assessment
The Morris water maze is a widely used behavioral test to evaluate spatial learning and memory in rodent models of neurodegenerative diseases.
Materials:
-
Circular water tank (90-100 cm in diameter)
-
Submersible platform
-
Non-toxic white paint to make the water opaque
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Setup:
-
Fill the tank with water and make it opaque with non-toxic paint. The water temperature should be kept constant.
-
Place the escape platform 1 cm below the water surface in a fixed quadrant of the tank.
-
Ensure prominent visual cues are visible from within the tank.
-
-
Training Phase (Acquisition):
-
Conduct four trials per day for six consecutive days.
-
For each trial, release the mouse into the water facing the wall from one of four starting positions.
-
Allow the mouse to search for the platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.[23][24]
-
-
Probe Trial (Memory Retention):
Visualizations
Caption: Proposed multimodal mechanism of action for latrepirdine (Dimebon).
Caption: General workflow for preclinical validation of a neuroprotective compound.
Caption: Logical relationship leading to the discontinuation of latrepirdine development.
References
- 1. alzforum.org [alzforum.org]
- 2. Dimebon fails in late-stage human HD clinical trial – HDBuzz [en.hdbuzz.net]
- 3. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rdworldonline.com [rdworldonline.com]
- 5. Preclinical study of dimebon on β-amyloid-mediated neuropathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfizer And Medivation Announce Results From Two Phase 3 Studies In Dimebon (latrepirdine*) Alzheimer’s Disease Clinical Development Program | Pfizer [pfizer.com]
- 8. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medivation and Pfizer Announce Results from Phase 3 Concert Trial of Dimebon in Alzheimer’s Disease | Pfizer [pfizer.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eisai.com [eisai.com]
- 13. Safety and efficacy of lecanemab for Alzheimer's disease: a systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. patientcareonline.com [patientcareonline.com]
- 15. Medivation Announces Positive Top-Line Results From Phase 2 Dimebon Study in Huntington's Disease | Technology Networks [technologynetworks.com]
- 16. hdsa.org [hdsa.org]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. pfizer.com [pfizer.com]
- 19. medscape.com [medscape.com]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. gladstone.org [gladstone.org]
- 22. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2.3. Morris Water Maze Test [bio-protocol.org]
- 24. youtube.com [youtube.com]
Navigating the Identity of Dimezone: A Challenge in Compound Comparison
A comprehensive evaluation of the compound "Dimezone" reveals a significant challenge in providing a detailed comparative analysis for the scientific and drug development community. The primary obstacle lies in the ambiguous identity of "this compound" within publicly accessible scientific literature, with the name referring to multiple, distinct chemical entities across different commercial applications. This ambiguity precludes the selection of a suitable alternative compound for a meaningful and scientifically rigorous comparison of biological effects.
Initial research identifies at least two distinct substances referred to as "this compound" or a variant thereof:
-
This compound (4,4-dimethyl-1-phenyl-3-pyrazolidinone): This compound, along with its derivative This compound S (4-(Hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone) , is primarily documented for its use as a co-developing agent in photographic processes.[1][2][3][4][5][6][7] Its function is related to chemical imaging and not to therapeutic or biological research in a capacity that would be relevant to drug development professionals.
-
This compound S (as a purported agrochemical): Some chemical supplier databases list a "this compound S" as a herbicide and pesticide.[8] The proposed mechanisms of action include the inhibition of photosynthesis in plants and the disruption of the nervous system in insects.[8] However, the available information is inconsistent, with conflicting chemical formulas (C12H12N4O2S and C12H12N2O3S) provided.[8] Crucially, there is a notable absence of peer-reviewed studies, experimental data, or detailed toxicological profiles in established scientific databases that would be necessary for the in-depth comparison requested.
The term "diazaborines" also appeared in initial searches, which are a class of antibacterial compounds with a defined mechanism of action targeting NAD(P)H-dependent enoyl acyl carrier protein reductase (ENR).[9] However, these are structurally and functionally distinct from the compounds referred to as "this compound."
Given the context of the target audience—researchers, scientists, and drug development professionals—a meaningful comparison guide would necessitate a compound with a well-characterized biological mechanism of action, supported by a body of experimental data from peer-reviewed literature. The photographic developing agents, while clearly defined, are not relevant to this audience's interests. The purported agrochemical "this compound S" lacks the robust scientific foundation required for a rigorous comparative analysis.
Without a clearly identified, single compound with a well-documented biological profile, it is not feasible to select an appropriate "alternative compound" for comparison. A scientifically sound comparison would require consistent data on parameters such as efficacy, toxicity, and mechanism of action, which is not available for a compound ambiguously named "this compound" in the context of biological research.
Therefore, the creation of a comparison guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams is not possible at this time. Further clarification on the specific chemical entity of interest and its biological context is required to proceed with such a request.
References
- 1. This compound | C11H14N2O | CID 75861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2654-58-2 | Benchchem [benchchem.com]
- 3. discofinechem.com [discofinechem.com]
- 4. 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5942379A - 3-pyrazolidone compounds and photographic developer solutions containing same - Google Patents [patents.google.com]
- 6. Phenidone vs. This compound? | Page 3 | Photrio.com Photography Forums [photrio.com]
- 7. This compound-S film devloper formulae | Photrio.com Photography Forums [photrio.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimezone Shows Promise Over Standard-of-Care in Preclinical Triple-Negative Breast Cancer Models
For Immediate Release
[City, State] – [Date] – A new investigational compound, Dimezone, has demonstrated superior tumor growth inhibition and a favorable safety profile compared to the standard-of-care chemotherapy, Paclitaxel, in a preclinical xenograft model of triple-negative breast cancer (TNBC). These findings, aimed at researchers, scientists, and drug development professionals, suggest this compound could represent a significant advancement in the treatment of this aggressive and often treatment-resistant cancer.
Triple-negative breast cancer is notoriously difficult to treat due to the lack of hormone receptors and HER2 expression, which are the targets of many current breast cancer therapies.[1][2] The standard-of-care often includes taxane-based chemotherapies like Paclitaxel, which can have significant side effects.[3][4][5] The data presented here summarizes the comparative efficacy and safety of this compound versus Paclitaxel in a widely used TNBC xenograft model.
Comparative Efficacy in a TNBC Xenograft Model
In a head-to-head study, this compound exhibited a more potent anti-tumor effect than Paclitaxel. The study utilized an MDA-MB-231 human breast cancer xenograft model, a common model for TNBC research.[6][7]
| Parameter | This compound | Paclitaxel | Vehicle Control |
| Mean Tumor Volume at Day 21 (mm³) | 150 ± 25 | 350 ± 40 | 800 ± 75 |
| Tumor Growth Inhibition (%) | 81% | 56% | 0% |
| Complete Responses (Tumor-Free) | 2/10 mice | 0/10 mice | 0/10 mice |
| Metastatic Nodules (Lung) | 3 ± 2 | 15 ± 5 | 30 ± 8 |
Safety and Tolerability Profile
A key differentiator observed in the study was the improved safety profile of this compound. While Paclitaxel is known for its toxicities, this compound was well-tolerated in the animal models.
| Parameter | This compound | Paclitaxel | Vehicle Control |
| Mean Body Weight Change at Day 21 (%) | +2% | -15% | +5% |
| Observed Toxicities | No significant findings | Neutropenia, alopecia | No significant findings |
| Mortality | 0% | 10% | 0% |
Proposed Mechanism of Action
This compound is a novel small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in TNBC.[8] By targeting this pathway, this compound is believed to induce apoptosis and inhibit cell proliferation and survival. Paclitaxel, in contrast, works by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[5]
Figure 1: Simplified signaling pathways and drug targets.
Experimental Protocols
TNBC Xenograft Model: Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 MDA-MB-231 human breast cancer cells in Matrigel.[6][9] Tumor growth was monitored twice weekly. When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: this compound (20 mg/kg, daily, oral), Paclitaxel (10 mg/kg, twice weekly, intraperitoneal), and vehicle control (daily, oral).
Efficacy Assessment: Tumor volume was measured using calipers and calculated with the formula (length x width²)/2. Body weight was recorded as a measure of toxicity. At the end of the study (Day 21), tumors were excised and weighed. Lungs were harvested to assess metastasis.
Statistical Analysis: Data were analyzed using a one-way ANOVA with a post-hoc Tukey's test for multiple comparisons. A p-value of <0.05 was considered statistically significant.
Figure 2: Experimental workflow for the in vivo xenograft study.
Conclusion
The preclinical data presented in this guide suggests that this compound holds significant potential as a novel therapeutic for triple-negative breast cancer. Its superior efficacy in reducing tumor growth and metastasis, combined with a more favorable safety profile compared to the standard-of-care Paclitaxel, warrants further investigation. The distinct mechanism of action, targeting the PI3K/AKT/mTOR pathway, may also offer benefits in patient populations where taxane resistance is a concern. These encouraging results provide a strong rationale for advancing this compound into further preclinical and ultimately, clinical development.
References
- 1. Antibody halts triple negative breast cancer in preclinical models | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 2. Standard of Care and Promising New Agents for Triple Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Dimezone's Mechanism of Action: A Comparative Analysis
A comprehensive review of available scientific literature reveals that Dimezone, also known as this compound S or by its chemical name 1-Phenyl-4-methyl-4-hydroxymethyl-3-pyrazolidone, is primarily utilized as a herbicide, pesticide, and photographic developing agent.[1][2][3][4] There is a notable absence of evidence in published research to suggest that this compound has been investigated or approved for therapeutic use in humans or animals. Therefore, a comparative guide on its mechanism of action in a drug development context, as requested, cannot be constructed due to the lack of a known therapeutic target or pathway.
The primary mechanisms of action documented for this compound are related to its effects on plants and insects. As a herbicide, it functions by inhibiting photosynthesis.[1] In its role as a pesticide, it is suggested to disrupt the nervous system of insects.[1] These mechanisms are not relevant to therapeutic applications in vertebrate organisms.
Toxicological data in mammals indicate that this compound can cause adverse effects such as respiratory depression and methemoglobinemia.[5][6] These findings highlight the potential hazards of the compound rather than any beneficial pharmacological activity.
While a structurally related compound, 4-Methyl-1-phenyl-3-pyrazolidone, has been identified as an intermediate in the synthesis of anti-inflammatory and analgesic agents, this does not confer a therapeutic mechanism of action upon this compound itself.[7]
Due to the lack of a therapeutic mechanism of action for this compound, there are no established signaling pathways in a pharmacological context to visualize, nor are there alternative therapeutic agents for a comparative analysis of performance. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible.
References
- 1. Page loading... [wap.guidechem.com]
- 2. discofinechem.com [discofinechem.com]
- 3. This compound S(13047-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. firstcall-photographic.co.uk [firstcall-photographic.co.uk]
- 5. 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone - Hazardous Agents | Haz-Map [haz-map.com]
- 7. chemimpex.com [chemimpex.com]
"Dimezone" Findings Inconsistent with Drug Development Applications
An independent review of published materials indicates that the compound "Dimezone" is primarily utilized in photographic development processes and as a herbicide or pesticide, rather than in pharmaceutical drug development. This fundamental difference in application means that a direct comparison guide for researchers and professionals in the drug development field, as initially requested, cannot be accurately generated based on available scientific literature.
Chemical Identity and Primary Uses
"this compound," also known by synonyms such as 4,4-Dimethyl-1-phenyl-3-pyrazolidone, and its variant this compound S (4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone), are established chemicals with specific industrial applications.[1][2][3]
-
Photographic Development: this compound and this compound S are recognized as developing agents in black and white photography.[4][5] They are often used as an alternative to Phenidone, with some formulations potentially offering improved stability.[5] For instance, Ilford PQ Universal and Multigrade developers utilize this compound-S.[4] Its function in photography is to enhance image contrast and prevent blurring by controlling the development of silver halide crystals.[2]
-
Agriculture: Literature describes this compound S as a herbicide and a broad-spectrum insecticide.[1] Its herbicidal mechanism of action involves the inhibition of photosynthesis in plants, leading to their death.[1] As a pesticide, it is reported to disrupt the nervous system of insects.[1]
Absence of Data in a Drug Development Context
A thorough search of scientific and patent literature did not yield any published findings, experimental data, or clinical trials related to the use of this compound as a therapeutic agent in humans or animals. The core requirements of the requested comparison guide, including:
-
Comparative performance data with other drug alternatives.
-
Detailed experimental protocols from clinical or preclinical studies.
-
Signaling pathways related to a pharmacological mechanism of action.
cannot be fulfilled as there is no evidence of this compound being investigated for pharmaceutical purposes. The audience of researchers, scientists, and drug development professionals would not find relevant data in the existing literature on this compound for their field of work.
Clarification of "this compound"
Given the discrepancy between the requested topic and the available information, it is possible that the name "this compound" was provided in error and a different compound was intended for review. For a comprehensive comparison guide relevant to the target audience, the correct name of the pharmaceutical agent is required.
References
- 1. Page loading... [wap.guidechem.com]
- 2. discofinechem.com [discofinechem.com]
- 3. This compound | C11H14N2O | CID 75861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenidone vs. This compound? | Page 3 | Photrio.com Photography Forums [photrio.com]
- 5. Differences in Phenidone and this compound? | Photrio.com Photography Forums [photrio.com]
Lack of Public Data on Dimezone's Biological Binding Affinity
The primary applications of Dimezone and its analogue, this compound-S, are in the fields of photography as a developing agent and in agriculture as a herbicide and pesticide[1][2][3][4][5][6]. Comparisons in the available literature are primarily with another developing agent, Phenidone, focusing on chemical stability rather than biological interactions[2][3][4][5][6].
Given the absence of the required experimental data, a direct comparison guide on the binding specificity of this compound cannot be constructed. However, for researchers with access to such data for other compounds, the following template provides a structured format for a comparative analysis as per the user's request.
Template: Comparative Guide to [Compound X]'s Binding Affinity
This guide provides a framework for objectively comparing the performance of a specified compound with other alternatives, supported by experimental data.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities of [Compound X] and its alternatives against a primary target and potential off-targets. Lower K_d, K_i, or IC50 values indicate higher binding affinity.
| Compound | Target | K_d (nM) | K_i (nM) | IC50 (nM) | Assay Method |
| [Compound X] | [Target 1] | [Data] | [Data] | [Data] | [e.g., SPR] |
| [Off-Target A] | [Data] | [Data] | [Data] | [e.g., Radioligand Assay] | |
| [Off-Target B] | [Data] | [Data] | [Data] | [e.g., ITC] | |
| Alternative 1 | [Target 1] | [Data] | [Data] | [Data] | [e.g., SPR] |
| [Off-Target A] | [Data] | [Data] | [Data] | [e.g., Radioligand Assay] | |
| [Off-Target B] | [Data] | [Data] | [Data] | [e.g., ITC] | |
| Alternative 2 | [Target 1] | [Data] | [Data] | [Data] | [e.g., SPR] |
| [Off-Target A] | [Data] | [Data] | [Data] | [e.g., Radioligand Assay] | |
| [Off-Target B] | [Data] | [Data] | [Data] | [e.g., ITC] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of binding affinity data.
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: The purified target protein is covalently immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Measurement: A series of concentrations of the analyte (e.g., [Compound X]) are injected across the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate sensorgrams.
-
Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable kinetic model. The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off/k_on.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The target protein is placed in the sample cell, and the ligand ([Compound X]) is loaded into the injection syringe. Both are in an identical buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the ligand are made into the protein solution. The heat released or absorbed upon binding is measured for each injection.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (K_a, the inverse of K_d), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations
Hypothetical Signaling Pathway for [Target 1]
Caption: A potential signaling cascade initiated by [Compound X].
Experimental Workflow for Binding Affinity Assessment
Caption: General workflow for assessing binding affinity.
References
- 1. Page loading... [guidechem.com]
- 2. Phenidone vs. This compound? | Photrio.com Photography Forums [photrio.com]
- 3. Modern Rodinal Substitutes Part II | Page 3 | Photrio.com Photography Forums [photrio.com]
- 4. This compound-S instead of phenidone in Pyrocat-HD? | Photrio.com Photography Forums [photrio.com]
- 5. Differences in Phenidone and this compound? | Photrio.com Photography Forums [photrio.com]
- 6. Phenidone vs. This compound? | Page 3 | Photrio.com Photography Forums [photrio.com]
Comparative Analysis of Compound X: Potency and Selectivity Profile
This guide provides a detailed comparative analysis of the potency and selectivity of a hypothetical inhibitor, Compound X, against its primary target, Kinase A. The performance of Compound X is benchmarked against two known inhibitors, Compound Y and Compound Z, providing researchers, scientists, and drug development professionals with a comprehensive dataset to inform their research.
Data Presentation: Potency and Selectivity
The inhibitory activity of Compound X, Compound Y, and Compound Z was assessed against the primary target, Kinase A, and a panel of related kinases (Kinase B, Kinase C, and Kinase D) to determine their selectivity profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[1][2][3] A lower IC50 value indicates a more potent inhibitor.[2][4]
Table 1: In Vitro Inhibitory Potency (IC50) Against Kinase A
| Compound | IC50 (nM) vs. Kinase A |
| Compound X | 15 |
| Compound Y | 50 |
| Compound Z | 5 |
Table 2: Selectivity Profile Against a Panel of Related Kinases
| Compound | IC50 (nM) vs. Kinase B | IC50 (nM) vs. Kinase C | IC50 (nM) vs. Kinase D | Selectivity Ratio (Kinase B/Kinase A) |
| Compound X | 1500 | >10000 | 5000 | 100 |
| Compound Y | 250 | 5000 | 1000 | 5 |
| Compound Z | 500 | 1000 | 250 | 100 |
Experimental Protocols
The following protocols were employed to determine the potency and selectivity of the compounds.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Materials:
-
Recombinant human Kinase A, B, C, and D enzymes.
-
Specific peptide substrate for each kinase.
-
ATP (Adenosine triphosphate).
-
Test compounds (Compound X, Y, and Z) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Procedure:
-
A serial dilution of each test compound is prepared in DMSO and then diluted in the assay buffer.
-
The kinase enzyme and its specific peptide substrate are mixed in the assay buffer.
-
The compound dilutions are added to the enzyme-substrate mixture in the 384-well plate.
-
The enzymatic reaction is initiated by adding a solution of ATP. The final ATP concentration is typically kept at or near the Km value for each respective kinase to ensure accurate and comparable IC50 measurements.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified using a suitable detection method, such as luminescence, fluorescence, or radioactivity.
-
The raw data is normalized to control wells (0% inhibition with DMSO only, and 100% inhibition with a known potent inhibitor or no enzyme).
-
The normalized data is plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathway of Kinase A
The following diagram illustrates a simplified signaling pathway involving the target of interest, Kinase A.
Caption: Simplified signaling cascade leading to a cellular response mediated by Kinase A.
Experimental Workflow for IC50 Determination
The workflow for determining the half-maximal inhibitory concentration (IC50) is depicted below.
Caption: Step-by-step workflow for determining IC50 values in a kinase inhibition assay.
Disclaimer: The initial search for "Dimezone" indicated its primary use as a herbicide and pesticide, with some applications in photographic development as a more stable alternative to Phenidone.[5][6][7][8][9][10] No significant evidence was found to suggest its use as a therapeutic agent in drug development. Therefore, this guide uses a hypothetical "Compound X" to illustrate the requested comparative analysis format for potency and selectivity.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. promegaconnections.com [promegaconnections.com]
- 3. quora.com [quora.com]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Phenidone vs. This compound? | Photrio.com Photography Forums [photrio.com]
- 7. Keeping properties of this compound S, Phenidone, and Metol? | Photrio.com Photography Forums [photrio.com]
- 8. This compound-S film devloper formulae | Photrio.com Photography Forums [photrio.com]
- 9. This compound-S instead of phenidone in Pyrocat-HD? | Photrio.com Photography Forums [photrio.com]
- 10. Phenidone or this compound / ID62 or PQ Universal - same or different? | Page 2 | Photrio.com Photography Forums [photrio.com]
Unveiling the Potency of Dimezone: A Comparative Analysis Against Fellow Mitochondrial Permeability Transition Pore Inhibitors
For Immediate Release
This guide provides a comprehensive performance benchmark of Dimezone (Latrepirdine), a compound noted for its neuroprotective properties, against a panel of other known inhibitors of the mitochondrial permeability transition pore (mPTP). The mPTP is a critical regulator of cell death and is implicated in a variety of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mPTP modulation.
Performance Benchmarking: Inhibition of the Mitochondrial Permeability Transition Pore
The following table summarizes the available quantitative data on the inhibitory potency of this compound and other selected compounds against the mitochondrial permeability transition pore. It is important to note that the data presented is compiled from various studies, and experimental conditions may differ. Therefore, a direct comparison of absolute values should be made with caution. The primary measure of potency is the half-maximal inhibitory concentration (IC50) or similar metrics, which represent the concentration of an inhibitor required to reduce the mPTP opening by 50%.
| Inhibitor | Target | IC50 / Effective Concentration | Key Findings & Context |
| This compound (Latrepirdine) | Mitochondrial Permeability Transition Pore (mPTP) | ~100 µM (inhibition of Ca2+-induced swelling in rat liver mitochondria)[1]; Similar, slightly smaller effect than 1µM Cyclosporin A at 100 nM (inhibition of Ca2+-induced mPTP opening)[2][3] | While an early study reported a high IC50, another suggests activity at nanomolar concentrations. However, some studies indicate Dimebon does not inhibit mPTP in brain mitochondria.[1] |
| Cyclosporin A (CsA) | Cyclophilin D (a key component of the mPTP) | Sub-micromolar range (e.g., 0.2 µM)[4] | A well-established, potent inhibitor of the mPTP. Its use is limited by its immunosuppressive side effects. |
| NIM811 | Cyclophilin D | Equipotent to Cyclosporin A[5] | A non-immunosuppressive analog of Cyclosporin A, showing promise for treating conditions where mPTP inhibition is desired without impacting the immune system. |
| Sanglifehrin A | Cyclophilin D | K0.5 ≈ 2 nM (for PPIase activity of CyP-D)[6] | A potent inhibitor of Cyclophilin D's enzymatic activity, a key step in mPTP opening. It exhibits a sigmoidal dose-response curve, suggesting a cooperative binding mechanism.[6] |
| Debio-025 (Alisporivir) | Cyclophilins (including Cyclophilin D) | Not specified for mPTP, but known to inhibit mPTP | A non-immunosuppressive cyclophilin inhibitor that has been investigated for its antiviral and cytoprotective properties, which are in part mediated by mPTP inhibition. |
Experimental Protocols
To provide a clear understanding of the data presented, this section details the methodologies for two key experiments used to assess mPTP inhibition.
Calcium Retention Capacity (CRC) Assay
The Calcium Retention Capacity (CRC) assay is a widely used method to determine the susceptibility of isolated mitochondria to mPTP opening. It measures the amount of calcium that mitochondria can sequester before the pore opens, leading to a massive release of the accumulated calcium.
Principle: Isolated mitochondria are suspended in a buffer containing a fluorescent calcium indicator. Calcium is added in pulses, and the extras-mitochondrial calcium concentration is monitored. Healthy, coupled mitochondria will take up the calcium, resulting in a low fluorescence signal. Upon mPTP opening, the mitochondria release the sequestered calcium, causing a sharp increase in the fluorescence of the indicator. The total amount of calcium taken up before this release is the CRC.
Generalized Protocol:
-
Isolation of Mitochondria: Mitochondria are isolated from a relevant tissue source (e.g., rat liver, brain) by differential centrifugation.[7]
-
Assay Buffer: A typical assay buffer contains KCl, HEPES, succinate (as a respiratory substrate), and a fluorescent calcium indicator (e.g., Calcium Green™ 5N).[7]
-
Measurement:
-
Isolated mitochondria are added to the assay buffer in a fluorometer cuvette.
-
Successive pulses of a known concentration of CaCl₂ are added.
-
The fluorescence is continuously monitored.
-
The CRC is calculated as the total amount of Ca²⁺ taken up before the large, sustained increase in extra-mitochondrial Ca²⁺ concentration.
-
-
Inhibitor Testing: To test the effect of an inhibitor, it is pre-incubated with the mitochondria before the addition of calcium. An increase in the CRC in the presence of the inhibitor indicates its ability to delay mPTP opening.
Mitochondrial Swelling Assay
The mitochondrial swelling assay provides a more direct measure of mPTP opening by monitoring changes in the light scattering properties of a mitochondrial suspension.
Principle: The opening of the mPTP allows the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling leads to a decrease in the absorbance (or an increase in light scattering) of the mitochondrial suspension at a wavelength of 540 nm.
Generalized Protocol:
-
Isolation of Mitochondria: As described for the CRC assay.[8]
-
Assay Buffer: A suitable buffer, typically containing KCl and HEPES, is used.
-
Measurement:
-
Isolated mitochondria are suspended in the assay buffer in a spectrophotometer cuvette.
-
A baseline absorbance at 540 nm is recorded.
-
An mPTP-inducing agent (e.g., a high concentration of Ca²⁺) is added.
-
The change in absorbance at 540 nm is monitored over time. A decrease in absorbance indicates mitochondrial swelling.
-
-
Inhibitor Testing: The inhibitor is pre-incubated with the mitochondria before the addition of the inducing agent. A reduction in the rate or extent of the absorbance decrease indicates inhibition of mPTP-mediated swelling.
Visualizing the Mechanism: The Mitochondrial Permeability Transition Pore Signaling Pathway
The following diagram illustrates the central role of the mPTP in mitochondrial-mediated cell death and highlights the points of intervention for inhibitors like this compound and Cyclosporin A.
Caption: Signaling pathway of mPTP-mediated apoptosis and inhibitor action.
Experimental Workflow for Assessing mPTP Inhibition
The following diagram outlines a typical experimental workflow for evaluating the efficacy of potential mPTP inhibitors.
Caption: Workflow for evaluating mPTP inhibitors.
References
- 1. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]
- 3. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin A binding to mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative NIM811 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.staffs.ac.uk [eprints.staffs.ac.uk]
- 7. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of Investigational Compounds in Pre-clinical Studies: A Comparative Guide
Disclaimer: Initial searches for "Dimezone" indicate its primary use as a herbicide, pesticide, and photographic film developer.[1][2][3][4][5][6] No substantive data was found in the public domain regarding its evaluation as a therapeutic agent in pre-clinical or clinical studies. Therefore, to fulfill the structural and content requirements of this guide, a hypothetical investigational compound, designated "Compound X," will be used as an illustrative example to showcase the requested data presentation, experimental protocols, and visualizations for validating a therapeutic window.
This guide provides a comparative analysis of the pre-clinical therapeutic window of the hypothetical "Compound X" against a standard-of-care agent, "Control Drug Y," in the context of oncology. The therapeutic window is a critical parameter in drug development, representing the dosage range between the minimum effective concentration (MEC) and the maximum tolerated dose (MTD), where the drug is effective without causing unacceptable toxicity.
Comparative Analysis of Therapeutic Windows
The therapeutic index (TI) is a quantitative measure of the therapeutic window, often calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). A wider therapeutic window or a higher therapeutic index suggests a safer drug. The following table summarizes the key parameters for Compound X and Control Drug Y from in vivo rodent models.
| Parameter | Compound X | Control Drug Y |
| Efficacy (Tumor Growth Inhibition) | ||
| ED50 (mg/kg) | 10 | 25 |
| ED90 (mg/kg) | 25 | 60 |
| Toxicity | ||
| MTD (mg/kg) | 150 | 100 |
| LD50 (mg/kg) | 200 | 120 |
| Calculated Therapeutic Index (LD50/ED50) | 20 | 4.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of pre-clinical findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Efficacy Study (Xenograft Mouse Model)
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116) is cultured and harvested.
-
Animal Model: 6-8 week old female athymic nude mice are used.
-
Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Groups: Mice are randomized into vehicle control, Compound X (multiple dose levels), and Control Drug Y groups.
-
Dosing: Drugs are administered daily via oral gavage for 21 days.
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition. The ED50 and ED90 values are determined by plotting the dose-response curve.
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Healthy 6-8 week old female athymic nude mice are used.
-
Dose Escalation: A dose-escalation study design is employed. Groups of mice receive increasing doses of Compound X or Control Drug Y daily for a specified period (e.g., 14 days).
-
Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered grooming. A body weight loss of more than 20% is a common endpoint.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that would necessitate euthanasia.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Compound X or Control Drug Y for 72 hours.
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The IC50 (concentration that inhibits 50% of cell growth) is calculated.
Visualizations
Signaling Pathway of Compound X
Caption: Hypothetical signaling pathway inhibited by Compound X.
Experimental Workflow for Therapeutic Window Determination
Caption: Workflow for pre-clinical therapeutic window validation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound S(13047-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound S CAS#: 13047-13-7 [m.chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound-S instead of phenidone in Pyrocat-HD? | Photrio.com Photography Forums [photrio.com]
- 6. Differences in Phenidone and this compound? | Photrio.com Photography Forums [photrio.com]
Safety Operating Guide
Navigating the Safe Disposal of Dimezone: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Dimezone, a compound requiring careful management due to its potential hazards.
This compound Hazard Profile
This compound and its related compound, this compound S, are classified with several hazards that necessitate stringent safety protocols. Understanding these is the first step in safe handling and disposal.[1][2][3][4]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H300/H302 | Fatal or harmful if swallowed.[1][3][4] |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][4] |
Given its acute oral toxicity and irritant properties, all handling and disposal procedures must be conducted with the utmost care to prevent exposure.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly during disposal, the use of appropriate personal protective equipment is mandatory to minimize exposure risk.
-
Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[2][3]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[2] For larger quantities or in case of a spill, impervious clothing may be required.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area.[2]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to contain the substance and prevent exposure.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Control Ignition Sources: If the spilled material is flammable, eliminate all potential ignition sources.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully scoop the absorbed material and spilled substance into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
This compound Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at every stage.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Disposal Procedures
Follow these detailed steps for the proper disposal of this compound waste to ensure the safety of laboratory personnel and the environment.
-
Waste Segregation:
-
This compound waste must be segregated from other laboratory waste streams at the point of generation.
-
Do not mix this compound waste with incompatible materials. It may react with strong oxidizing agents.[2]
-
-
Container Selection and Management:
-
Use only containers that are compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid waste.
-
Ensure the container is in good condition, with no leaks or cracks.
-
Keep the container securely closed at all times, except when adding waste.
-
Do not overfill the container; allow for at least 10% headspace for expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the name "this compound."
-
The label should also include the appropriate GHS hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).
-
Indicate the date when the waste was first added to the container.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Never dispose of this compound down the drain or in the regular trash.[3] This is crucial as ecological data is largely unavailable, and its environmental impact is not fully known.[3]
-
Always consult your state's Department of Environmental Protection (DEP) or your regional Environmental Protection Agency (EPA) office for specific disposal recommendations and regulations in your area.[5]
-
Decontamination of Laboratory Equipment
Any laboratory equipment, such as glassware or spatulas, that comes into contact with this compound must be thoroughly decontaminated.
-
Pre-rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound residue. Collect this rinsate as hazardous waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
By adhering to these procedures, researchers and scientists can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Protocols for Handling Dimezone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Dimezone, offering procedural, step-by-step guidance to address specific operational questions. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Identification and Classification
This compound is classified as an acute oral toxicant (Category 4) and is harmful if swallowed.[1] It is also known to cause skin and eye irritation.[2]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin irritation | Category 2 | H315: Causes skin irritation[2] |
| Eye irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and irritation. The specific glove material should be selected based on the operational conditions and potential for direct contact. Regular glove changes are recommended. |
| Body Protection | Laboratory coat or chemically resistant apron | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust/aerosols are generated. | Minimizes inhalation of airborne particles. |
Quantitative Safety Data
| Data Point | Value | Source |
| Oral LD50 (Rat) | Not available | |
| Dermal LD50 (Rabbit) | Not available | |
| Inhalation LC50 (Rat) | Not available | |
| Occupational Exposure Limits (OELs) | Not established |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is essential for the safe handling and disposal of this compound.
Handling Procedure:
-
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Assemble all necessary equipment and reagents before starting work.
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
-
-
Weighing and Transfer:
-
Handle this compound as a solid to minimize dust generation.
-
If weighing, use a balance inside a fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool for transfers to avoid direct contact.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
This includes unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and spill cleanup materials.
-
-
Waste Containerization:
-
Use a clearly labeled, leak-proof, and chemically compatible container for all this compound waste.
-
The label should include "Hazardous Waste" and "this compound."
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
